Product packaging for Ac-Ile-Glu-Thr-Asp-PNA(Cat. No.:)

Ac-Ile-Glu-Thr-Asp-PNA

Cat. No.: B1344025
M. Wt: 638.6 g/mol
InChI Key: FHURKTIGZAIQGR-BQCLNCLCSA-N
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Description

Ac-IETD-pNA is a substrate for caspase-8.1 Caspase-8 preferentially binds to and cleaves the Ile-Glu-Thr-Asp (IETD) peptide sequence to release p-nitroalinide, which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity.>Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. 2-C-Methyl-D-erythritol 2,4-cyclophosphate (cMEPP) is an intermediate in the non-mevalonate pathway. It is formed by from MECDP Synthase from CDP-MEP and converted to 1-hydroxy-2-methyl-2-buten-4-yl diphosphate (HDMAPP) by IspG (GcpE).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N6O12 B1344025 Ac-Ile-Glu-Thr-Asp-PNA

Properties

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHURKTIGZAIQGR-BQCLNCLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Ac-Ile-Glu-Thr-Asp-pNA Cleavage by Caspase-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, recognizes and cleaves the chromogenic substrate Ac-Ile-Glu-Thr-Asp-pNA (N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document provides a detailed overview of the signaling pathways leading to caspase-8 activation, the enzymatic mechanism of substrate cleavage, quantitative kinetic and inhibition data, and a comprehensive experimental protocol for measuring this activity.

Caspase-8 Activation: The Extrinsic Apoptosis Pathway

Caspase-8 is a cysteine-aspartic protease that functions as a key initiator of apoptosis triggered by external stimuli.[1][2] It is synthesized as an inactive zymogen, procaspase-8, which requires dimerization for activation.[1] This activation is a central event in the extrinsic apoptosis pathway, initiated by the ligation of death receptors on the cell surface.[3]

The process begins with the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors (e.g., Fas, TNFR1).[4][5] This ligation induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[6] FADD, in turn, recruits procaspase-8 molecules via interactions between their respective Death Effector Domains (DEDs).[5][7] This induced proximity facilitates the dimerization of procaspase-8, leading to its autoproteolytic cleavage and the formation of the active heterotetrameric enzyme, which is then released into the cytosol to propagate the apoptotic signal.[7][8] This multi-protein complex of the death receptor, FADD, and procaspase-8 is termed the Death-Inducing Signaling Complex (DISC).[3][4]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding & Trimerization FADD FADD Death Receptor->FADD Recruitment via Death Domain (DD) Procaspase8 Procaspase-8 (monomer) FADD->Procaspase8 Recruitment via Death Effector Domain (DED) DISC DISC Formation (Dimerization & Autocleavage) Procaspase8->DISC ActiveCaspase8 Active Caspase-8 (heterotetramer) DISC->ActiveCaspase8 Activation Downstream Downstream Caspases (e.g., Caspase-3, -7) ActiveCaspase8->Downstream Cleavage & Activation Apoptosis Apoptosis Downstream->Apoptosis Execution of Apoptosis

Figure 1. Caspase-8 Activation Pathway.

The Catalytic Mechanism of Ac-IETD-pNA Cleavage

Once activated, caspase-8 exhibits specificity for tetrapeptide sequences, cleaving its substrates C-terminal to an aspartic acid residue.[2] The Ac-IETD-pNA substrate is designed to mimic a natural caspase-8 cleavage site, with the IETD (Ile-Glu-Thr-Asp) sequence serving as the recognition motif.[9]

The cleavage of the peptide bond between aspartate (P1) and the p-nitroaniline (pNA) chromophore is executed by a catalytic triad within the caspase-8 active site.[6] This triad consists of Cysteine-360, Histidine-317, and the backbone carbonyl of Arginine-258.[6] The catalytic mechanism proceeds as follows:

  • Substrate Binding: The IETD tetrapeptide of the substrate binds to the S4-S1 subsites of the caspase-8 active site. The aspartate residue's carboxylate side chain is crucial for recognition and fits into the S1 pocket.

  • Nucleophilic Attack: The thiol group of Cys-360, activated by the imidazole ring of His-317, acts as a nucleophile, attacking the carbonyl carbon of the aspartate residue in the substrate.

  • Formation of a Tetrahedral Intermediate: This attack forms a covalent thiohemiacetal intermediate. The developing negative charge on the carbonyl oxygen (the "oxyanion") is stabilized by hydrogen bonds from the enzyme's active site, though not in a classical oxyanion hole.[6]

  • Release of p-Nitroaniline: The intermediate collapses, leading to the cleavage of the amide bond. The pNA group is protonated by His-317 and released as a free molecule.

  • Deacylation: The remaining acyl-enzyme intermediate is hydrolyzed by a water molecule, which is activated by His-317. This step regenerates the free, active enzyme and releases the Ac-IETD peptide.

The release of free pNA, which has a maximal absorbance at 405 nm, provides a continuous and quantitative measure of caspase-8 enzymatic activity.[10]

G cluster_enzyme Caspase-8 Active Site cluster_substrate Substrate cluster_intermediate Reaction Intermediate cluster_products Products Cys360 Cys360-SH Intermediate Acyl-Enzyme Intermediate (Ac-IETD-S-Cys360) Cys360->Intermediate Forms His317 His317 AcIETD Ac-IETD pNA pNA AcIETD_pNA Ac-IETD-pNA AcIETD_pNA->Cys360 1. Substrate Binding & Nucleophilic Attack Intermediate->pNA 2. pNA Release (Colored Product) AcIETD_final Ac-IETD Intermediate->AcIETD_final 3. Hydrolysis (Enzyme Regeneration)

Figure 2. Ac-IETD-pNA Cleavage Mechanism.

Quantitative Data: Kinetics and Inhibition

Understanding the quantitative aspects of the enzyme-substrate interaction is critical for assay development and inhibitor design.

Table 1: Kinetic Parameters for Caspase-8
SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Caspase-8 substrate66Not ReportedNot Reported
Ac-IETD-pNANot ReportedNot ReportedNot Reported
Table 2: Inhibition of Caspase-8 Activity
InhibitorTypeKi (nM)IC50 (µM)Reference
Boc-IETD-aldehydeReversible, Covalent1Not Reported[4]
Z-DEVD-aldehydeReversible, Covalent2Not Reported[4]
Z-IETD-FMKIrreversible, CovalentNot Applicable0.46[11]

Z-IETD-FMK (Z-Ile-Glu-Thr-Asp-Fluoromethylketone) is a potent, cell-permeable, irreversible inhibitor that covalently modifies the catalytic cysteine residue, thereby permanently inactivating the enzyme.[12][13]

Experimental Protocol: Colorimetric Caspase-8 Assay

This protocol outlines the steps for determining caspase-8 activity in cell lysates using the Ac-IETD-pNA substrate.

Materials and Reagents:
  • Cell Lysis Buffer: 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT.[14]

  • 2x Reaction Buffer: 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20% Glycerol, 4 mM EDTA. (Adapted from[14][15])

  • Substrate: Ac-IETD-pNA, 4 mM stock in DMSO.[15]

  • Positive Control: Recombinant active caspase-8.

  • Inhibitor Control: Z-IETD-FMK, 10 mM stock in DMSO.

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell population.

  • Prepare Cell Lysates:

    • Harvest and count cells. Pellet 3-5 x 106 cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). Dilute lysates with Cell Lysis Buffer to a final concentration of 1-4 mg/mL.

  • Assay Setup: In a 96-well plate, prepare the following reactions (total volume 100 µL):

    • Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).

    • Negative Control (Uninduced): 50 µL of lysate from untreated cells.

    • Inhibitor Control: 50 µL of lysate from apoptotic cells pre-incubated with 5 µL of Z-IETD-FMK (final concentration ~20-50 µM) for 10-15 minutes prior to adding the reaction buffer.

    • Blank: 50 µL of Cell Lysis Buffer.

  • Reaction Initiation:

    • Prepare a master mix of 2x Reaction Buffer with DTT added immediately before use (10 mM final concentration).

    • Add 50 µL of the 2x Reaction Buffer to each well.

    • Initiate the reaction by adding 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).[15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the blank reading from all sample and control readings.

    • The caspase-8 activity can be expressed as the fold-increase in absorbance compared to the uninduced control.

    • Alternatively, the concentration of released pNA can be calculated using a standard curve of free pNA or the Beer-Lambert law (Molar extinction coefficient ε for pNA is 10,500 M-1cm-1 at 405 nm).[14]

G start Induce Apoptosis in Cell Culture lysis Cell Lysis & Centrifugation start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant plate Plate Setup (96-well): - Lysate (50 µL) - 2x Reaction Buffer (50 µL) - Ac-IETD-pNA (5 µL) quant->plate incubate Incubate at 37°C (1-2 hours) plate->incubate read Read Absorbance @ 405 nm incubate->read end Data Analysis: (Fold Change vs. Control) read->end

Figure 3. Caspase-8 Assay Workflow.

References

The Role of Ac-Ile-Glu-Thr-Asp-pNA in Apoptosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. This technical guide focuses on the chromogenic substrate Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA), a key research tool for investigating the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Understanding the kinetics and application of this tool is crucial for researchers studying apoptotic signaling and developing novel therapeutics that modulate this pathway.

The Extrinsic Apoptosis Pathway and the Role of Caspase-8

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. The extrinsic pathway is triggered by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors on the cell surface.[1][2] This ligand-receptor interaction leads to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8.[1][3] The proximity of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their auto-proteolytic activation.[4][5]

Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[2][3] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Ac-IETD-pNA: A Tool for Quantifying Caspase-8 Activity

Ac-IETD-pNA is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-8.[6][7] The peptide sequence, IETD, mimics the cleavage site in the pro-caspase-3 precursor, a natural substrate of caspase-8.[8] The C-terminus of the peptide is conjugated to a chromophore, p-nitroanilide (pNA). In its uncleaved form, the substrate is colorless. However, upon cleavage by active caspase-8, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[3][7] The rate of pNA release is directly proportional to the enzymatic activity of caspase-8 in the sample.

Data Presentation: Quantitative Properties of Ac-IETD-pNA

The following table summarizes key quantitative data for Ac-IETD-pNA, which is essential for designing and interpreting caspase-8 activity assays.

ParameterValueDescription
Molecular Formula C₂₇H₃₈N₆O₁₂The chemical formula of the Ac-IETD-pNA molecule.
Molecular Weight 638.6 g/mol The mass of one mole of the Ac-IETD-pNA molecule.[7]
Km for Caspase-8 66 µMThe Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[1]
Optimal Absorbance 405 nmThe wavelength at which the released p-nitroanilide (pNA) chromophore exhibits maximum absorbance.[3][7]
Molar Extinction Coefficient (ε) of pNA 10,500 M⁻¹cm⁻¹A constant that relates the absorbance of pNA to its concentration, used in the Beer-Lambert law to calculate the amount of product formed.[3]

Table 1: Physicochemical and Kinetic Properties of Ac-IETD-pNA.

Experimental Protocols

Colorimetric Caspase-8 Activity Assay

This protocol provides a general framework for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.

Materials:

  • Cells of interest (treated and untreated controls)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Ac-IETD-pNA substrate (typically 2-4 mM stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Induce apoptosis in the experimental group using the desired stimulus. Include an untreated or vehicle-treated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1-5 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity to the total protein content.

  • Caspase-8 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to be equal with Assay Buffer.

    • Add the Ac-IETD-pNA substrate to each well to a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing Assay Buffer and substrate but no lysate) from all readings.

    • Normalize the absorbance values to the protein concentration of each lysate.

    • Calculate the fold-increase in caspase-8 activity by comparing the normalized absorbance of the treated samples to the untreated control.

Mandatory Visualizations

Signaling Pathway Diagrams

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Recruitment Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleavage Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The extrinsic apoptosis signaling pathway.

Experimental_Workflow Start Cell Culture & Treatment Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Assay_Setup Setup 96-well Plate (Lysate + Assay Buffer) Protein_Quant->Assay_Setup Substrate_Add Add Ac-IETD-pNA Assay_Setup->Substrate_Add Incubation Incubate at 37°C Substrate_Add->Incubation Read_Absorbance Read Absorbance @ 405nm Incubation->Read_Absorbance Data_Analysis Data Analysis (Normalization & Fold Change) Read_Absorbance->Data_Analysis

Caption: Workflow for a colorimetric caspase-8 activity assay.

Conclusion

Ac-IETD-pNA remains an indispensable tool for researchers investigating the extrinsic apoptotic pathway. Its specificity for caspase-8 and the straightforward nature of the colorimetric assay allow for the reliable quantification of this key initiator caspase's activity. By providing a direct measure of an early event in the apoptotic cascade, Ac-IETD-pNA facilitates the screening and characterization of potential therapeutic agents that target apoptosis, thereby advancing drug development efforts in oncology, immunology, and neurobiology. The detailed protocols and pathway diagrams in this guide offer a comprehensive resource for the effective application of Ac-IETD-pNA in apoptosis research.

References

Ac-IETD-pNA: A Technical Guide to Its Substrate Specificity for Initiator Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of focus in drug discovery for a multitude of diseases, including cancer and neurodegenerative disorders. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade. Caspases are broadly categorized into two main groups: initiator caspases (e.g., caspase-8, caspase-9, and caspase-10) and effector (or executioner) caspases (e.g., caspase-3, caspase-6, and caspase-7). Initiator caspases are activated upstream in response to pro-apoptotic signals and are responsible for activating the downstream effector caspases.

The chromogenic substrate N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide (Ac-IETD-pNA) has been widely adopted as a tool to measure the activity of initiator caspases, particularly caspase-8. The tetrapeptide sequence 'IETD' mimics the cleavage site in pro-caspase-3, a natural substrate of caspase-8.[1] Upon cleavage by an active caspase, the p-nitroanilide (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[2][3][4] This technical guide provides an in-depth analysis of the substrate specificity of Ac-IETD-pNA, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid researchers in its effective application.

Caspase Signaling Pathways

Caspase activation is tightly regulated and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[1] The proximity of multiple pro-caspase-8 molecules within this death-inducing signaling complex (DISC) facilitates their auto-activation through dimerization and subsequent proteolytic cleavage. Active caspase-8 can then directly activate effector caspases, such as caspase-3 and caspase-7, or it can cleave the Bcl-2 family protein Bid, leading to the activation of the intrinsic pathway.[5]

The Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal, which lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), triggering the formation of the apoptosome, a large protein complex that recruits and activates pro-caspase-9.[6] Activated caspase-9 then proceeds to activate effector caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Forms Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activates Mitochondrion Mitochondrion Caspase-8->Mitochondrion Cleaves Bid to activate Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Activates Cellular Stress Cellular Stress Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activates Caspase-9->Pro-caspase-3/7 Activates Caspase-3/7 Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Figure 1: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Substrate Specificity of Ac-IETD-pNA

While Ac-IETD-pNA is widely used as a caspase-8 substrate, it is important for researchers to be aware of its potential cleavage by other proteases. The specificity of a substrate for a particular enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

A comprehensive review of the literature reveals that while Ac-IETD-pNA is a preferred substrate for caspase-8, it can also be cleaved by other caspases and the serine protease Granzyme B.

EnzymeCaspase FamilyKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Caspase-8 Initiator66[7]N/AN/A
Caspase-6 EffectorN/AN/AN/A
Caspase-10 InitiatorN/AN/AN/A
Granzyme B Serine ProteaseN/AN/AN/A
N/A: Data not available in the reviewed literature.

Experimental Protocols

The following is a detailed protocol for a colorimetric caspase-8 activity assay in a 96-well microplate format, compiled from multiple sources.[1][5][7]

Materials and Reagents
  • Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

  • 2X Reaction Buffer: 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT.

  • Ac-IETD-pNA Substrate: 4 mM stock solution in DMSO.

  • Positive Control: Recombinant active caspase-8.

  • Negative Control: Cell lysate from untreated/uninduced cells.

  • Plate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Microplate: Clear, flat-bottom.

Experimental Workflow

G Induce_Apoptosis 1. Induce Apoptosis in Cell Culture Harvest_Cells 2. Harvest and Pellet Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Resuspend in Cell Lysis Buffer Harvest_Cells->Lyse_Cells Incubate_on_Ice 4. Incubate on Ice Lyse_Cells->Incubate_on_Ice Centrifuge 5. Centrifuge to Pellet Debris Incubate_on_Ice->Centrifuge Collect_Supernatant 6. Collect Supernatant (Cytosolic Extract) Centrifuge->Collect_Supernatant Prepare_Reaction 7. Add Lysate and 2X Reaction Buffer to Plate Collect_Supernatant->Prepare_Reaction Add_Substrate 8. Add Ac-IETD-pNA Substrate Prepare_Reaction->Add_Substrate Incubate_at_37C 9. Incubate at 37°C Add_Substrate->Incubate_at_37C Read_Absorbance 10. Read Absorbance at 405 nm Incubate_at_37C->Read_Absorbance

Figure 2: Standard workflow for a colorimetric caspase-8 assay using Ac-IETD-pNA.
Detailed Procedure

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. A parallel culture of untreated cells should be maintained as a negative control.

  • Cell Harvest: Pellet 1-5 million cells by centrifugation at 500 x g for 5 minutes.

  • Cell Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

  • Incubation: Incubate the cell suspension on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

  • Lysate Collection: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer to each well.

  • Add Substrate: Add 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

Data Analysis

The caspase activity can be expressed as the fold-increase in absorbance compared to the negative control. For a more quantitative analysis, a pNA standard curve can be generated to determine the concentration of pNA produced.

Logical Relationships in Caspase-8 Activation and Substrate Cleavage

The activation of caspase-8 and its subsequent cleavage of Ac-IETD-pNA can be represented as a logical flow.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., FasL) DISC_Formation DISC Formation Apoptotic_Stimulus->DISC_Formation Procaspase8_Activation Pro-caspase-8 Activation DISC_Formation->Procaspase8_Activation Active_Caspase8 Active Caspase-8 Procaspase8_Activation->Active_Caspase8 Substrate_Cleavage Ac-IETD-pNA Cleavage Active_Caspase8->Substrate_Cleavage pNA_Release pNA Release Substrate_Cleavage->pNA_Release Colorimetric_Signal Colorimetric Signal (405 nm) pNA_Release->Colorimetric_Signal

Figure 3: Logical flow from apoptotic stimulus to signal generation in a caspase-8 assay.

Conclusion

Ac-IETD-pNA is a valuable tool for monitoring the activity of initiator caspases, particularly caspase-8, in apoptotic studies. Its utility stems from the specific IETD recognition sequence and the straightforward colorimetric detection of the cleaved pNA product. However, researchers must remain cognizant of the potential for this substrate to be cleaved by other caspases, such as caspase-6 and caspase-10, as well as the non-caspase protease Granzyme B. When interpreting results, it is crucial to consider the cellular context and the potential for the activation of multiple proteases. For studies requiring a high degree of specificity, the use of more selective substrates or specific inhibitors is recommended. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate the robust and reliable application of Ac-IETD-pNA in apoptosis research and drug development.

References

A Technical Guide to the Caspase-8 Activation Pathway and its Colorimetric Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the caspase-8 activation pathway, a critical signaling cascade in extrinsic apoptosis. It details the molecular events from death receptor ligation to the execution of programmed cell death and presents a comprehensive protocol for quantifying caspase-8 activity using the chromogenic substrate, N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA).

The Extrinsic Pathway of Apoptosis: Activating Caspase-8

Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic pathway of apoptosis, a form of programmed cell death triggered by extracellular signals.[1] This pathway is initiated by the binding of death ligands, such as FasL or Tumor Necrosis Factor (TNF), to their corresponding death receptors on the cell surface.[2]

Upon ligand binding, these receptors trimerize and recruit adaptor proteins like Fas-Associated Death Domain (FADD) to their intracellular death domains.[3] FADD, in turn, recruits procaspase-8, the inactive zymogen form of the enzyme, via interactions between their respective death effector domains (DEDs).[3] This assembly of receptors, adaptor proteins, and procaspases forms the Death-Inducing Signaling Complex (DISC).[2]

Within the DISC, the high local concentration of procaspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic cleavage.[4] This processing event generates the active heterotetrameric form of caspase-8, which is then released into the cytosol to propagate the apoptotic signal.[5] Active caspase-8 initiates the execution phase of apoptosis through two main branches:

  • Direct activation of executioner caspases : Caspase-8 directly cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7.[2]

  • Engagement of the intrinsic pathway : Caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, triggering the intrinsic apoptotic pathway and amplifying the death signal.

Beyond apoptosis, caspase-8 is also involved in other cellular processes, including the regulation of necroptosis, a form of programmed necrosis.[4]

Caspase8_Activation_Pathway cluster_DISC Ligand Death Ligand (e.g., FasL, TNFα) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds FADD FADD Receptor->FADD Recruits ProCasp8 Procaspase-8 FADD->ProCasp8 Recruits ActiveCasp8 Active Caspase-8 ProCasp8->ActiveCasp8 Autocatalytic Cleavage in DISC DISC DISC Formation (Death-Inducing Signaling Complex) ProCasp37 Procaspase-3, -7 ActiveCasp8->ProCasp37 Cleaves & Activates Bid Bid ActiveCasp8->Bid Cleaves ActiveCasp37 Active Caspase-3, -7 ProCasp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis Cleaves Cellular Substrates tBid tBid Bid->tBid tBid->Apoptosis Amplifies Signal via Intrinsic Pathway

Caption: The extrinsic apoptosis signaling pathway initiated by caspase-8.

Quantifying Caspase-8 Activity with Ac-IETD-pNA

The activity of caspase-8 can be reliably measured using the colorimetric substrate Ac-IETD-pNA. This assay is based on the ability of active caspase-8 to recognize and cleave the specific tetrapeptide sequence Ile-Glu-Thr-Asp (IETD). The substrate consists of this peptide sequence linked to a chromophore, p-nitroanilide (pNA). When caspase-8 cleaves the substrate, the pNA moiety is released. Free pNA has a distinct yellow color and can be quantified by measuring its absorbance with a spectrophotometer or microplate reader at a wavelength of 400-405 nm. The amount of pNA released is directly proportional to the enzymatic activity of caspase-8 in the sample.

Data Presentation: Key Assay Parameters

Below is a summary of quantitative data relevant to the caspase-8 colorimetric assay.

ParameterValueDescription
Substrate Ac-IETD-pNAN-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide
Enzyme Caspase-8Initiator caspase of the extrinsic pathway
Detection Wavelength 400 - 405 nmAbsorbance maximum for released p-nitroanilide (pNA)
Molar Extinction Coefficient (ε) 10.5 mM⁻¹cm⁻¹For p-nitroanilide (pNA) at 405 nm
Michaelis Constant (Km) 66 µMSubstrate concentration at which the reaction rate is half of Vmax
Specific Activity >500 units/mgFor purified recombinant human caspase-8
Unit Definition 1 unitAmount of enzyme that cleaves 1.0 nmol of Ac-IETD-pNA per minute at pH 7.4, 25°C
Typical Substrate Conc. 200 µMFinal concentration used in many standard assay protocols

Experimental Protocol: Colorimetric Caspase-8 Assay

This protocol provides a detailed methodology for determining caspase-8 activity in cell lysates.

A. Reagent Preparation
  • Cell Lysis Buffer (1X) : 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.

  • Assay Buffer (2X) : 40 mM HEPES (pH 7.4), 0.2% CHAPS, 10 mM DTT, 4 mM EDTA, 10% Sucrose. Store at 4°C. Add DTT fresh before use.

  • Caspase-8 Substrate (Ac-IETD-pNA) : Prepare a 4 mM stock solution in DMSO. Store protected from light at -20°C.

  • (Optional) Caspase-8 Inhibitor (Ac-IETD-CHO) : Prepare a 100 µM stock solution in DMSO for use as a negative control. Store at -20°C.

  • (Optional) pNA Standard : Prepare a series of known concentrations of pNA in assay buffer to generate a standard curve for absolute quantification.

B. Cell Lysate Preparation
  • Induce apoptosis in the experimental cell population (e.g., using anti-Fas antibody). Maintain a parallel culture of non-induced cells as a negative control.

  • Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate the suspension on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is the cell lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

C. Assay Procedure (96-well plate format)
  • Dilute the cell lysates with chilled Cell Lysis Buffer to a final protein concentration of 1-2 mg/mL.

  • To each well of a 96-well flat-bottom plate, add 50 µL of cell lysate (containing 50-200 µg of total protein).

  • Include the following controls:

    • Negative Control : Lysate from non-induced cells.

    • Blank Control : 50 µL of Cell Lysis Buffer without lysate to measure background absorbance of the reagents.

    • (Optional) Inhibitor Control : Pre-incubate lysate from apoptotic cells with 1 µL of Caspase-8 Inhibitor for 10 minutes before adding the substrate.

  • Add 50 µL of 2X Assay Buffer to each well.

  • Initiate the reaction by adding 5 µL of 4 mM Ac-IETD-pNA substrate to each well. The final concentration of the substrate will be 200 µM in a total volume of 105 µL.

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

D. Data Analysis

The results can be expressed as a fold-increase in activity or as a specific activity.

  • Fold-Increase :

    • Subtract the absorbance value of the blank control from all other readings.

    • Calculate the fold-increase in caspase-8 activity by dividing the net absorbance of the apoptotic sample by the net absorbance of the non-induced control sample.

    Fold Increase = (OD405 Apoptotic Sample - OD405 Blank) / (OD405 Non-induced Sample - OD405 Blank)

  • Specific Activity (nmol/min/mg) :

    • Use the Beer-Lambert law (A = εcl) and the pNA standard curve to calculate the concentration of pNA produced.

    • Calculate the specific activity using the following formula:

    Specific Activity = (nmol of pNA) / (Reaction Time (min) x Protein Amount (mg))

Experimental_Workflow A 1. Induce Apoptosis (e.g., with anti-Fas Ab) B 2. Harvest & Lyse Cells on Ice A->B C 3. Quantify Protein Concentration (e.g., BCA) B->C D 4. Prepare Assay Plate (Samples + Controls) C->D E 5. Add 2X Assay Buffer D->E F 6. Add Ac-IETD-pNA Substrate (Final Conc. 200 µM) E->F G 7. Incubate at 37°C (1-2 hours, protected from light) F->G H 8. Read Absorbance at 405 nm G->H I 9. Analyze Data (Calculate Fold-Increase or Specific Activity) H->I

Caption: Workflow for the colorimetric caspase-8 activity assay.

References

Ac-Ile-Glu-Thr-Asp-pNA: A Technical Guide for Studying Extrinsic Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic caspase-8 substrate, Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA), and its application in the study of extrinsic apoptosis. This document details the underlying signaling pathways, provides quantitative data on substrate kinetics, and offers detailed experimental protocols for its use in research and drug development.

Introduction to Extrinsic Apoptosis and the Role of Caspase-8

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] This process is tightly regulated and can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][2]

The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands like Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α) to their corresponding death receptors (e.g., FasR and TNFR1) on the cell surface.[3][4] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), forming a Death-Inducing Signaling Complex (DISC).[3] Within the DISC, multiple procaspase-8 molecules are brought into close proximity, facilitating their auto-catalytic activation.[3] Activated caspase-8, an initiator caspase, then triggers a downstream cascade of executioner caspases, primarily caspase-3 and caspase-7, which dismantle the cell by cleaving key cellular substrates.[2][5]

Given its central role as the primary initiator caspase in the extrinsic pathway, the enzymatic activity of caspase-8 serves as a key indicator of this mode of apoptosis.

Ac-IETD-pNA: A Tool for Quantifying Caspase-8 Activity

This compound (Ac-IETD-pNA) is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-8.[6][7] The peptide sequence, IETD, mimics the cleavage site in procaspase-3, a natural substrate of caspase-8.[7] The C-terminus of the peptide is conjugated to a chromophore, p-nitroaniline (pNA).[6]

In its intact form, Ac-IETD-pNA is colorless. However, upon cleavage by active caspase-8 between the aspartic acid (D) and the pNA moiety, free pNA is released.[6] This liberated pNA has a strong absorbance at 405 nm, allowing for the direct and quantitative measurement of caspase-8 activity using a spectrophotometer or microplate reader.[3][6] The rate of pNA release is directly proportional to the amount of active caspase-8 in the sample.

Quantitative Data

The following tables summarize the key quantitative parameters of Ac-IETD-pNA and its interaction with caspase-8.

Table 1: Physicochemical Properties of Ac-IETD-pNA

PropertyValueReference
Synonyms Ac-Ile-Glu-Thr-Asp-p-nitroanilide, Caspase-8 Chromogenic Substrate I[7]
CAS Number 219138-21-3[7]
Molecular Formula C₂₇H₃₈N₆O₁₂[7]
Molecular Weight 638.6 g/mol [7]
Purity >95%[7]
Appearance Lyophilized powder[7]
Solubility Formic Acid: 1 mg/ml[7]

Table 2: Kinetic Parameters of Caspase-8 with Ac-IETD-pNA

ParameterValueReference
Michaelis-Menten Constant (Km) 66 µM
Molar Extinction Coefficient (ε) of pNA at 405 nm 10,500 M⁻¹cm⁻¹[3]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in extrinsic apoptosis and the experimental procedures to study it is crucial for a clear understanding.

The Extrinsic Apoptosis Signaling Pathway

The following diagram illustrates the key steps of the extrinsic apoptosis pathway, highlighting the central role of caspase-8 and the action of Ac-IETD-pNA.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., FasR, TNFR1) Ligand->DeathReceptor Binding DISC DISC Formation (FADD, Procaspase-8) DeathReceptor->DISC Recruitment ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 Auto-activation Procaspase8 Procaspase-8 Procaspase8->DISC AcIETDpNA Ac-IETD-pNA (Substrate) ActiveCaspase8->AcIETDpNA Cleavage Procaspase37 Procaspase-3/7 ActiveCaspase8->Procaspase37 Cleavage & Activation pNA p-Nitroaniline (pNA) (Yellow Product) AcIETDpNA->pNA Measurement Spectrophotometric Measurement (405 nm) pNA->Measurement ActiveCaspase37 Active Caspase-3/7 (Executioner Caspases) Substrates Cellular Substrates ActiveCaspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Extrinsic apoptosis pathway and the role of Ac-IETD-pNA.

Experimental Workflow for Caspase-8 Activity Assay

This diagram outlines the typical workflow for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.

Experimental_Workflow CellCulture 1. Cell Culture & Treatment (Induce Apoptosis) CellLysis 2. Cell Lysis (e.g., CHAPS buffer) CellCulture->CellLysis Centrifugation 3. Centrifugation (Clarify Lysate) CellLysis->Centrifugation ProteinQuant 4. Protein Quantification (e.g., BCA Assay) Centrifugation->ProteinQuant AssaySetup 5. Assay Setup in 96-well Plate (Lysate + Assay Buffer) ProteinQuant->AssaySetup AddSubstrate 6. Add Ac-IETD-pNA AssaySetup->AddSubstrate Incubation 7. Incubation (e.g., 37°C for 1-2 hours) AddSubstrate->Incubation Measurement 8. Read Absorbance at 405 nm (Microplate Reader) Incubation->Measurement DataAnalysis 9. Data Analysis (Calculate Caspase-8 Activity) Measurement->DataAnalysis

Caption: Workflow for a colorimetric caspase-8 activity assay.

Detailed Experimental Protocols

The following protocols provide a general framework for performing a caspase-8 activity assay using Ac-IETD-pNA. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Reagent Preparation

Cell Lysis Buffer (1X):

  • 50 mM HEPES, pH 7.4

  • 5 mM CHAPS

  • 5 mM DTT

  • Optional: Protease inhibitor cocktail (cysteine protease inhibitors should be excluded)

Assay Buffer (1X):

  • 20 mM HEPES, pH 7.4

  • 2 mM EDTA

  • 0.1% CHAPS

  • 5 mM DTT

  • 5% Sucrose

Ac-IETD-pNA Substrate Stock Solution (20 mM):

  • Dissolve Ac-IETD-pNA powder in DMSO to a final concentration of 20 mM. Store in aliquots at -20°C.

p-Nitroaniline (pNA) Standard Stock Solution (10 mM):

  • Dissolve pNA powder in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

Cell Lysis Procedure
  • Cell Culture and Treatment: Culture cells to the desired density and induce apoptosis using the chosen method. Include an untreated control group.

  • Cell Harvesting: For adherent cells, scrape and collect them in ice-cold PBS. For suspension cells, pellet them by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µL for 1-5 x 10⁶ cells).

  • Incubation: Incubate the cell suspension on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This lysate can be used immediately or stored at -80°C for later use.

Caspase-8 Activity Assay
  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

  • Assay Plate Setup: In a 96-well microplate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

  • Add Assay Buffer: Add 50 µL of 2X Reaction Buffer (or an equivalent volume of 1X Assay Buffer to bring the final volume to 100 µL after substrate addition) to each well.

  • Substrate Addition: Add 5 µL of 4 mM Ac-IETD-pNA substrate (final concentration of 200 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a blank well containing buffer and substrate but no lysate) from all readings.

    • To quantify the amount of pNA produced, a standard curve can be generated using the pNA standard stock solution.

    • Caspase-8 activity can be expressed as the fold-increase in absorbance compared to the untreated control or as a specific activity (e.g., nmol of pNA produced per minute per mg of protein).

Applications in Research and Drug Development

The Ac-IETD-pNA-based caspase-8 assay is a valuable tool for:

  • Basic Research: Elucidating the mechanisms of extrinsic apoptosis in various cell types and disease models.

  • Drug Discovery: Screening for compounds that induce or inhibit extrinsic apoptosis. This is particularly relevant in cancer research, where inducing apoptosis in tumor cells is a key therapeutic strategy, and in inflammatory and neurodegenerative diseases, where inhibiting apoptosis may be beneficial.

  • Toxicology: Assessing the potential of chemicals or environmental agents to induce apoptosis.

  • Biomarker Development: Investigating caspase-8 activation as a potential biomarker for disease diagnosis or prognosis.

Conclusion

Ac-IETD-pNA is a reliable and widely used tool for the quantitative analysis of caspase-8 activity, providing a direct measure of extrinsic apoptosis. Its ease of use, coupled with the straightforward colorimetric detection method, makes it an indispensable reagent for researchers and drug development professionals investigating the intricacies of programmed cell death. This technical guide provides the foundational knowledge and practical protocols to effectively utilize Ac-IETD-pNA in the laboratory.

References

The Genesis and Utility of Ac-IETD-pNA: A Chromogenic Substrate for Probing Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of investigation in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes execute the demolition of the cell by cleaving specific protein substrates. The ability to accurately measure the activity of individual caspases is therefore paramount for dissecting apoptotic signaling pathways and for the screening of potential therapeutic agents that modulate this process. This technical guide delves into the discovery, development, and application of N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA), a widely utilized chromogenic substrate for the specific detection of caspase-8 activity.

The Discovery of Ac-IETD-pNA: Unraveling Caspase Specificity

The development of Ac-IETD-pNA was a direct result of seminal studies in the late 1990s aimed at elucidating the substrate specificities of the then-newly discovered caspase family. Two research groups, one led by Nancy A. Thornberry at Merck Research Laboratories and another by Robert V. Talanian at BASF Bioresearch Corporation, independently employed combinatorial peptide libraries to define the optimal recognition sequences for various caspases.

Thornberry and colleagues, in their 1997 publication in the Journal of Biological Chemistry, utilized a combinatorial approach to define the specificities of multiple caspases.[1][2] Their work revealed that caspases-6, -8, and -9 prefer a tetrapeptide sequence of (I/L/V)EXD, where X is any amino acid.[1] This finding was instrumental in differentiating the specificities of initiator caspases (like caspase-8) from executioner caspases.

Concurrently, Talanian and his team published a detailed analysis of caspase substrate specificities in the same journal in 1997.[3][4][5] Their research further refined the understanding of the P4-P1 amino acid preferences of individual caspases and provided a rational basis for the design of specific substrates and inhibitors. The IETD sequence was identified as a preferred cleavage site for caspase-8. This foundational work paved the way for the synthesis and characterization of Ac-IETD-pNA as a selective tool for monitoring caspase-8 activity.

Mechanism of Action

Ac-IETD-pNA is a synthetic tetrapeptide, N-acetyl-isoleucyl-glutamyl-threonyl-aspartic acid, conjugated to a chromophore, p-nitroaniline (pNA). The tetrapeptide sequence, IETD, mimics the cleavage site in the pro-domain of caspase-3, a natural substrate of caspase-8.[6][7] In its intact form, the substrate is colorless. However, upon cleavage by an active caspase following the aspartic acid residue, free pNA is released. This liberated pNA has a strong absorbance at 405 nm, providing a simple and sensitive colorimetric readout of enzyme activity.[8] The concentration of the released pNA is directly proportional to the caspase activity in the sample.

Quantitative Data: Kinetic Parameters of Ac-IETD-pNA

The efficacy of a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The specificity constant (kcat/Km) is the most comprehensive measure of an enzyme's catalytic efficiency and substrate preference. The following table summarizes the available kinetic data for the cleavage of Ac-IETD-pNA and related substrates by various caspases.

CaspaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Caspase-8Ac-IETD-pNA110.43.6 x 104Garcia-Calvo et al., 1998[6]
Caspase-3Ac-DEVD-pNA9.71.81.9 x 105Garcia-Calvo et al., 1998
Caspase-6Ac-VEID-pNA1600.031.9 x 102Garcia-Calvo et al., 1998
Caspase-7Ac-DEVD-pNA182.91.6 x 105Garcia-Calvo et al., 1998
Caspase-9Ac-LEHD-pNA2300.00313Garcia-Calvo et al., 1998

Note: The table includes data for other caspase substrates to provide a comparative context for the specificity of Ac-IETD-pNA.

Experimental Protocols

Caspase-8 Activity Assay in Cell Lysates

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.[9][10]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., TNF-α, FasL)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 10 mM DTT, 20% glycerol, 0.2% CHAPS)

  • Ac-IETD-pNA substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Induction of Apoptosis:

    • Plate cells at a desired density and allow them to attach overnight.

    • Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Preparation of Cell Lysates:

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 106 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

    • Normalize the protein concentration of all samples with Cell Lysis Buffer.

  • Caspase-8 Assay:

    • To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-8 activity can be determined by comparing the absorbance values of the treated samples to the untreated control.

Signaling Pathways and Experimental Workflows

Extrinsic Apoptosis Pathway

The following diagram illustrates the extrinsic apoptosis pathway, where caspase-8 plays a pivotal role as an initiator caspase.

Extrinsic_Apoptosis Ligand FasL / TNF-α Receptor Death Receptor (Fas / TNFR1) Ligand->Receptor Binding FADD FADD (Adaptor Protein) Receptor->FADD Recruitment DISC DISC (Death-Inducing Signaling Complex) Receptor->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Extrinsic apoptosis signaling pathway.

Experimental Workflow for Caspase-8 Assay

The logical flow of the experimental protocol for determining caspase-8 activity is depicted below.

Caspase8_Assay_Workflow Start Start: Cell Culture Induction Induce Apoptosis Start->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Quantify Protein Quantification Lysis->Quantify Assay Set up Caspase-8 Assay (Lysate + Buffer + Ac-IETD-pNA) Quantify->Assay Incubate Incubate at 37°C Assay->Incubate Read Measure Absorbance at 405 nm Incubate->Read Analyze Data Analysis Read->Analyze End End: Determine Caspase-8 Activity Analyze->End

Caption: Caspase-8 activity assay workflow.

Conclusion

Ac-IETD-pNA has established itself as an indispensable tool in the field of apoptosis research. Its development, rooted in the meticulous dissection of caspase substrate specificities, provides a clear example of how basic research into enzyme kinetics can lead to the creation of powerful reagents for cell biology and drug discovery. The simplicity and robustness of the colorimetric assay, combined with the high specificity of the IETD sequence for caspase-8, have made Ac-IETD-pNA a staple in laboratories worldwide. As our understanding of the intricate roles of individual caspases in health and disease continues to expand, the utility of such precisely designed molecular probes will undoubtedly remain of critical importance.

References

An In-Depth Technical Guide to the Principle of Colorimetric Caspase-8 Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the colorimetric caspase-8 activity assay, a fundamental tool for studying apoptosis.

Core Principle of the Assay

The colorimetric assay for caspase-8 activity is a widely used method to quantify the enzymatic activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The assay's principle is centered on the specific proteolytic activity of caspase-8 on a synthetic peptide substrate that is conjugated to a chromophore.

The most commonly used substrate is Ac-IETD-pNA (Acetyl-Ile-Glu-Thr-Asp-p-Nitroaniline).[1][2] Caspase-8 recognizes and cleaves the peptide sequence Ile-Glu-Thr-Asp (IETD).[3] This sequence is based on the cleavage site within the pro-caspase-3 enzyme, a downstream target of caspase-8.[4]

Upon cleavage of the substrate by active caspase-8, the chromophore p-Nitroaniline (pNA) is released.[5] Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm.[4][5] The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase-8 enzymatic activity in the sample.[4] By measuring the absorbance of the reaction mixture at 405 nm using a spectrophotometer or a microplate reader, the activity of caspase-8 can be quantified.[1]

The overall reaction can be summarized as follows:

Ac-IETD-pNA (colorless) + Active Caspase-8 → Ac-IETD (colorless) + pNA (yellow) [5]

Caspase-8 in the Extrinsic Apoptosis Pathway

Caspase-8 is a cysteine-aspartic protease that plays a pivotal role in initiating the extrinsic pathway of apoptosis, also known as the death receptor pathway. This pathway is triggered by extracellular signals, such as the binding of death ligands to their corresponding death receptors on the cell surface.

Key players in this pathway include:

  • Death Ligands: Molecules like Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α).

  • Death Receptors: Transmembrane proteins such as Fas (also known as CD95 or APO-1) and TNF receptor 1 (TNFR1).

  • Adaptor Proteins: Fas-Associated Death Domain (FADD) is a crucial adaptor protein.

  • Initiator Caspase: Pro-caspase-8 is the inactive zymogen form.

  • Executioner Caspases: Downstream caspases like caspase-3 and caspase-7.

The binding of a death ligand to its receptor induces receptor trimerization and the recruitment of adaptor proteins like FADD to the intracellular death domain of the receptor. FADD, in turn, recruits multiple pro-caspase-8 molecules, bringing them into close proximity. This induced proximity leads to the auto-proteolytic cleavage and activation of pro-caspase-8 into its active form, caspase-8. Active caspase-8 can then initiate the execution phase of apoptosis through two main routes:

  • Direct Cleavage of Executioner Caspases: Active caspase-8 can directly cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7.

  • Mitochondrial Amplification Loop: Active caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid translocates to the mitochondria and promotes the release of cytochrome c, which then activates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspases.

The following diagram illustrates the extrinsic apoptosis signaling pathway:

ExtrinsicApoptosis Extrinsic Apoptosis Signaling Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binds to FADD FADD (Adaptor Protein) DeathReceptor->FADD DISC DISC (Death-Inducing Signaling Complex) DeathReceptor->DISC ProCasp8 Pro-caspase-8 (Inactive Zymogen) FADD->ProCasp8 FADD->DISC ProCasp8->DISC ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 Promotes auto-activation ProCasp37 Pro-caspase-3, -7 (Inactive) ActiveCasp8->ProCasp37 Cleaves and activates Bid Bid ActiveCasp8->Bid Cleaves ActiveCasp37 Active Caspase-3, -7 (Executioner Caspases) Apoptosis Apoptosis ActiveCasp37->Apoptosis Executes tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apaf1->Apoptosome ProCasp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp9->ProCasp37 Cleaves and activates

Caption: Extrinsic Apoptosis Signaling Pathway.

Experimental Protocols

The following is a generalized, detailed methodology for the colorimetric caspase-8 activity assay, synthesized from common protocols.

Materials and Reagents
  • Cell Lysis Buffer: (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT).[5]

  • Assay Buffer: (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT).[5]

  • Caspase-8 Substrate (Ac-IETD-pNA): Typically supplied as a 4 mM stock solution.

  • Dithiothreitol (DTT): Often added to lysis and assay buffers immediately before use to a final concentration of 10 mM.[4]

  • Positive Control: Recombinant active caspase-8.

  • Negative Control: Cell lysate from untreated cells.

  • Caspase-8 Inhibitor (optional): (e.g., Ac-IETD-CHO) for specificity control.

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

  • Microcentrifuge.

  • Protein assay reagents (e.g., Bradford or BCA).

Experimental Workflow Diagram

ExperimentalWorkflow Colorimetric Caspase-8 Assay Workflow A 1. Induce Apoptosis (e.g., treat cells with FasL or TNF-α) B 2. Cell Harvesting and Lysis - Pellet cells - Resuspend in Lysis Buffer - Incubate on ice A->B C 3. Prepare Cell Lysate - Centrifuge to pellet debris - Collect supernatant (cytosolic extract) B->C D 4. Protein Quantification (e.g., Bradford assay) C->D E 5. Assay Setup in 96-well Plate - Add cell lysate (normalized protein amount) - Add Assay Buffer D->E F 6. Initiate Reaction - Add Ac-IETD-pNA substrate E->F G 7. Incubation (e.g., 37°C for 1-2 hours, protected from light) F->G H 8. Measure Absorbance - Read at 405 nm in a microplate reader G->H I 9. Data Analysis - Subtract background - Calculate fold increase in activity H->I

Caption: Colorimetric Caspase-8 Assay Workflow.

Detailed Step-by-Step Protocol
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus (e.g., anti-Fas antibody, TNF-α) for the appropriate duration. Include an untreated control cell population.[4]

  • Cell Lysis:

    • Harvest cells by centrifugation (e.g., 2-5 x 10^6 cells per sample).[6]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50-100 µL of chilled Cell Lysis Buffer.[6]

    • Incubate the cell suspension on ice for 10-15 minutes.[6]

  • Prepare Cytosolic Extract:

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.[4]

    • Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microfuge tube. Keep on ice.

  • Protein Concentration Determination:

    • Measure the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing the caspase activity.

  • Assay Reaction Setup:

    • In a 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.[6]

    • Adjust the volume in each well to a final volume of 90 µL with Assay Buffer.[6]

    • Include wells for a negative control (lysate from uninduced cells) and a reagent blank (Assay Buffer only).

  • Reaction Initiation and Incubation:

    • Add 10 µL of the Ac-IETD-pNA substrate to each well.[6]

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6] The incubation time may need to be optimized depending on the level of caspase activity.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance value of the reagent blank from all other readings.

    • The caspase-8 activity can be expressed as the fold increase in absorbance compared to the uninduced control.[4]

Data Presentation and Interpretation

Quantitative data from a colorimetric caspase-8 assay is typically presented in a tabular format, allowing for a clear comparison of caspase activity across different experimental conditions.

Table 1: Example of Caspase-8 Activity in Jurkat Cells Treated with Anti-Fas Monoclonal Antibody. [4]

Sample ConditionProtein Amount (µg)Absorbance at 405 nm (O.D.)Fold Increase in Activity
Uninduced Jurkat Cells500.151.0
Jurkat Cells + Anti-Fas Ab (8 hours)500.855.7
Uninduced Jurkat Cells1000.281.0
Jurkat Cells + Anti-Fas Ab (8 hours)1001.555.5
Uninduced Jurkat Cells2000.521.0
Jurkat Cells + Anti-Fas Ab (8 hours)2002.805.4

Data is hypothetical and based on typical results presented in product manuals.[4]

Interpretation of Results:

An increase in the absorbance at 405 nm in treated samples compared to the untreated control indicates an elevation in caspase-8 activity, signifying the induction of the extrinsic apoptotic pathway. The fold increase provides a quantitative measure of this activation. It is important to ensure that the absorbance values fall within the linear range of the instrument. If the absorbance is too high, the samples may need to be diluted or the incubation time reduced.

Conclusion

The colorimetric caspase-8 activity assay is a robust, sensitive, and straightforward method for quantifying a key event in the extrinsic apoptotic pathway. Its reliance on a simple absorbance measurement makes it accessible to most research laboratories. By understanding the core principles, adhering to detailed experimental protocols, and correctly interpreting the quantitative data, researchers can effectively utilize this assay to investigate the mechanisms of apoptosis in various biological systems and in the context of drug discovery and development.

References

Ac-Ile-Glu-Thr-Asp-PNA CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic caspase-8 substrate, Ac-Ile-Glu-Thr-Asp-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document details its chemical properties, mechanism of action, applications in apoptosis research, and a general protocol for its use in enzymatic assays.

Core Data Presentation

PropertyValueReference
CAS Number 219138-21-3[1][2][3]
Molecular Formula C27H38N6O12[1][2][3]
Molecular Weight 638.62 g/mol [1][2]
Synonyms Ac-IETD-pNA, Caspase-8 Chromogenic Substrate I[3][4]
Purity ≥95% to ≥98% (vendor specific)[3][4]
Appearance Solid powder[5]
Storage Conditions -20°C[3][4]
Solubility Soluble in DMSO, Formic Acid, and Water[3][5]

Introduction and Mechanism of Action

This compound is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[5][6] The peptide sequence, IETD, mimics the cleavage site in pro-caspase-3, a downstream effector caspase.[5]

The principle of its use in assays is straightforward. In the presence of active caspase-8, the enzyme specifically recognizes and cleaves the peptide bond C-terminal to the aspartate residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow chromophore. The amount of released pNA can be quantitatively measured by monitoring the absorbance of light at 405 nm.[4][6] The intensity of the yellow color is directly proportional to the caspase-8 activity in the sample.

This substrate is also recognized by other caspases to a lesser extent, including caspase-6, caspase-10, and granzyme B, which should be considered when designing experiments.[5]

Applications in Research and Drug Development

The specificity and reliability of Ac-IETD-pNA make it an invaluable tool for:

  • Quantifying Caspase-8 Activity: It is widely used in biochemical assays to measure the enzymatic activity of caspase-8 in cell lysates and purified enzyme preparations.[7]

  • Studying Apoptosis: As a key initiator of the extrinsic apoptotic pathway, monitoring caspase-8 activity provides critical insights into the mechanisms of programmed cell death.

  • High-Throughput Screening: The colorimetric nature of the assay makes it suitable for high-throughput screening of potential inhibitors or activators of caspase-8, aiding in drug discovery and development.[7]

  • Diagnostic Research: Its application extends to the development of diagnostic tools for diseases where apoptosis plays a significant role.[7]

Signaling Pathway

Ac-IETD-pNA is utilized to probe the activity of caspase-8, a critical upstream enzyme in the death receptor-mediated apoptotic pathway. The activation of this pathway is a fundamental process in cellular homeostasis and disease.

G Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binding DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) Receptor->DISC Recruitment & Assembly Casp8 Active Caspase-8 DISC->Casp8 Proximity-induced Activation ProCasp8 Pro-Caspase-8 AcIETDpNA Ac-IETD-pNA (Substrate) Casp8->AcIETDpNA Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage & Activation pNA p-Nitroaniline (Yellow Product) AcIETDpNA->pNA Release Casp3 Active Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Death Receptor-Mediated Apoptosis Pathway and Ac-IETD-pNA Cleavage.

Experimental Protocols

The following provides a generalized workflow for a colorimetric caspase-8 activity assay using Ac-IETD-pNA. Specific concentrations and incubation times may need to be optimized for your experimental system.

G Start Start InduceApoptosis Induce Apoptosis in Cell Culture Start->InduceApoptosis CollectCells Collect Cells (Suspension or Adherent) InduceApoptosis->CollectCells LyseCells Lyse Cells on Ice (using appropriate lysis buffer) CollectCells->LyseCells Centrifuge Centrifuge to Pellet Debris LyseCells->Centrifuge CollectLysate Collect Supernatant (Cell Lysate) Centrifuge->CollectLysate ProteinQuant Determine Protein Concentration CollectLysate->ProteinQuant PrepareReaction Prepare Reaction Mix in 96-well Plate: - Cell Lysate (normalized protein) - Assay Buffer ProteinQuant->PrepareReaction AddSubstrate Add Ac-IETD-pNA Substrate PrepareReaction->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Absorbance at 405 nm (kinetic or endpoint reading) Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: General Workflow for a Caspase-8 Colorimetric Assay.

Detailed Methodologies

1. Reagent Preparation:

  • Lysis Buffer: A common lysis buffer composition is 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT.

  • Assay Buffer: A typical 1x assay buffer may contain 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.

  • Ac-IETD-pNA Substrate Stock Solution: Prepare a stock solution (e.g., 2 mM) by dissolving the Ac-IETD-pNA powder in an appropriate solvent like DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

2. Sample Preparation (Cell Lysates):

  • Induce apoptosis in your cell line of interest using a known stimulus. A negative control (uninduced cells) should be run in parallel.

  • For adherent cells, detach them using trypsin and collect by centrifugation. For suspension cells, collect directly by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 2 million cells) and incubate on ice for 30 minutes, vortexing occasionally.[8]

  • Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure (96-well plate format):

  • To each well, add a standardized amount of protein from the cell lysate (e.g., 50-100 µg).

  • Add assay buffer to bring the total volume to 90 µL.

  • To initiate the reaction, add 10 µL of the 2 mM Ac-IETD-pNA substrate solution to each well, for a final concentration of 0.2 mM.

  • Incubate the plate at 37°C for 2-4 hours, or as determined by optimization experiments.[8]

  • Measure the absorbance at 405 nm using a microplate reader. The readings can be taken at multiple time points (kinetic assay) or at a single endpoint.

4. Data Analysis:

  • The caspase-8 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

  • Compare the activity in the induced samples to the uninduced control to determine the fold-increase in caspase-8 activity.

This comprehensive guide provides essential information for the effective use of this compound in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

In-Depth Technical Guide: Ac-Ile-Glu-Thr-Asp-PNA (Ac-IETD-pNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information, along with detailed experimental protocols, for the synthetic peptide Ac-Ile-Glu-Thr-Asp-PNA (Ac-IETD-pNA). This peptide is a valuable tool in apoptosis research, primarily serving as a chromogenic substrate for caspase-8.

Core Compound Information

This compound is a synthetic tetrapeptide with the sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid, acetylated at the N-terminus and conjugated to p-nitroaniline (pNA) at the C-terminus. It is designed to be a specific substrate for caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1][2][3][4] Upon cleavage by active caspase-8 at the aspartic acid residue, the p-nitroaniline is released, which can be quantified by its absorbance at 405 nm.[1][3][4][5]

While its primary application is in caspase-8 activity assays, some literature suggests it may also act as a mimetic of a region in the p67phox protein, potentially inducing apoptosis through caspase activation and inhibition of ATP production. However, its role as a caspase-8 substrate is more extensively documented.

Safety and Handling Guidelines

The following safety and handling information is summarized from available Safety Data Sheets (SDS).[6] It is imperative to handle this compound in a laboratory setting with appropriate safety measures in place.

Hazard Identification

Ac-IETD-pNA is not classified as a hazardous substance or mixture.[6] However, as with all laboratory chemicals, it should be handled with care to minimize exposure.

First Aid Measures
Exposure RouteFirst Aid Instructions
Skin Contact Wash off with plenty of water. Remove contaminated clothing.[6]
Eye Contact Flush eyes with running water for at least 15 minutes. Consult a physician if irritation persists.[6]
Inhalation Remove to fresh air. Consult a physician if respiratory symptoms develop.[6]
Ingestion Wash out mouth with water. Consult a physician.[6]
Fire Fighting and Accidental Release
SituationRecommended Action
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents.[6]
Accidental Release Use personal protective equipment. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas. Clean with inert absorbent material and dispose of in a suitable container. Prevent leakage into drains.[6]
Handling and Storage
AspectGuideline
Handling Use personal protective equipment. Avoid contact with skin and eyes. No special handling requirements beyond standard laboratory practice. A laboratory fume hood is recommended where possible.[6]
Storage Store at -20°C.[3][6] Protect from light.[6] Keep the container tightly sealed and properly labeled.[6]
Personal Protective Equipment (PPE)
Protection TypeRecommendation
Engineering Controls Use in a fume hood where applicable. Ensure proper ventilation.[6]
Eye/Face Protection Use appropriate safety goggles.[6]
Skin Protection Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6]
Respiratory Protection If risk assessment indicates it is necessary, use a suitable respirator.[6]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[6]

Experimental Protocols

The primary application of Ac-IETD-pNA is in the colorimetric assay of caspase-8 activity.

Caspase-8 Activity Assay

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates.

Materials:

  • Cells of interest (treated to induce apoptosis and control)

  • Ac-IETD-pNA substrate

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest apoptotic and non-apoptotic cells (typically 1-2 x 10^6 cells).

    • Centrifuge for 4 minutes at 400 x g and remove the supernatant.

    • Resuspend the cell pellet in 100 µl of ice-cold cell lysis buffer per 10^7 cells.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of cell lysate protein to each well.

    • Bring the total volume in each well to 100 µl with reaction buffer.

    • Add 5 µl of Ac-IETD-pNA stock solution (typically 4 mM in DMSO, for a final concentration of 200 µM).

    • Include appropriate controls:

      • Blank (reaction buffer and substrate, no lysate)

      • Negative control (lysate from non-apoptotic cells)

      • Positive control (if available, purified active caspase-8)

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • The increase in absorbance at 405 nm is proportional to the caspase-8 activity in the sample.

Visualizations

Experimental Workflow: Caspase-8 Activity Assay

G A Cell Culture and Treatment B Cell Harvesting and Lysis A->B C Protein Quantification B->C D Assay Plate Setup (Lysate + Reaction Buffer) C->D E Add Ac-IETD-pNA Substrate D->E F Incubation at 37°C E->F G Measure Absorbance at 405 nm F->G H Data Analysis G->H

Caption: Workflow for a colorimetric caspase-8 activity assay.

Signaling Pathway: Extrinsic Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Active Caspase-8 Active Caspase-8 DISC Formation->Active Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Active Caspase-8->Procaspase-3 Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis

Caption: Simplified extrinsic apoptosis signaling pathway.

Hypothetical Workflow: Investigating p67phox Mimicry

G A Treat Cells with Ac-IETD-pNA B Caspase Activity Assay (e.g., Caspase-3/7) A->B C ATP Production Assay (e.g., Luciferase-based) A->C D Measure Apoptosis (e.g., Annexin V Staining) A->D E Data Correlation and Analysis B->E C->E D->E

Caption: Proposed workflow to study p67phox mimetic effects.

References

Methodological & Application

Application Notes: Measuring Caspase-8 Activity In Vitro Using Ac-Ile-Glu-Thr-Asp-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) is a highly effective chromogenic substrate for the in vitro measurement of caspase-8 activity.[1][2][3][4][5] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death.[6][7][8][9] Its activation is a key event in the apoptotic signaling cascade, making the quantification of its activity essential for research in apoptosis, cancer, and various other diseases.[6][10] This document provides detailed application notes and protocols for the use of Ac-IETD-pNA in quantifying caspase-8 activity in cell lysates.

The assay is based on the enzymatic cleavage of the tetrapeptide sequence IETD by active caspase-8.[4][5] This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[2][3][4][5][6][7] The rate of pNA release is directly proportional to the caspase-8 activity in the sample.

Principle of the Assay

The fundamental principle of this colorimetric assay is the specific recognition and cleavage of the Ac-IETD-pNA substrate by active caspase-8. The substrate consists of the IETD tetrapeptide, which mimics the natural cleavage site of caspase-8 substrates, conjugated to p-nitroaniline. In the intact substrate, pNA is colorless. Upon cleavage by caspase-8, free pNA is released, which has a distinct yellow color and a maximum absorbance at 405 nm. The concentration of the released pNA can be determined by spectrophotometry, and this is used to calculate the enzymatic activity of caspase-8.

G cluster_0 Assay Components cluster_1 Enzymatic Reaction cluster_2 Products cluster_3 Detection Ac-IETD-pNA Ac-IETD-pNA Cleavage Cleavage Ac-IETD-pNA->Cleavage Active Caspase-8 Active Caspase-8 Active Caspase-8->Cleavage Ac-IETD Ac-IETD Cleavage->Ac-IETD pNA pNA Cleavage->pNA Spectrophotometer Spectrophotometer pNA->Spectrophotometer Absorbance at 405 nm Absorbance at 405 nm Spectrophotometer->Absorbance at 405 nm

Assay Principle Diagram

Materials and Reagents

The following table summarizes the key materials and reagents required for the assay.

Reagent/Material Specifications Storage
This compoundPurity: >95%-20°C, protect from light
Cell Lysis Buffer250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT4°C
Assay Buffer (2X)200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose4°C
Dithiothreitol (DTT)1 M stock solution-20°C
p-Nitroaniline (pNA) Standard10 mM stock solution in DMSO-20°C
96-well MicroplateClear, flat-bottomRoom Temperature
Microplate ReaderCapable of measuring absorbance at 405 nmN/A

Substrate Specificity

While Ac-IETD-pNA is a preferred substrate for caspase-8, it can also be cleaved by other proteases, including caspase-6, caspase-10, and granzyme B.[1][11] Therefore, it is crucial to consider the cellular context and potential cross-reactivity when interpreting the results. The use of specific caspase-8 inhibitors as negative controls is highly recommended to confirm the specificity of the measured activity.

Quantitative Data

The following table provides essential quantitative information for the assay.

Parameter Value Unit
Molar Extinction Coefficient of pNA (ε)10.5mM⁻¹cm⁻¹
Wavelength of Maximum Absorbance (λmax)405nm
Recommended Substrate Concentration50 - 200µM
Typical Incubation Time1 - 4hours
Typical Incubation Temperature37°C

Experimental Protocols

1. Preparation of Reagents

  • 1X Assay Buffer: Prepare 1X Assay Buffer by diluting the 2X stock with an equal volume of sterile, deionized water.

  • Lysis Buffer Working Solution: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 1 mM.

  • Ac-IETD-pNA Substrate Solution: Prepare a 4 mM stock solution of Ac-IETD-pNA in DMSO. Further dilute this stock solution in 1X Assay Buffer to the desired final concentration (e.g., 200 µM).

  • pNA Standard Curve: Prepare a series of pNA standards by diluting the 10 mM pNA stock in 1X Assay Buffer to concentrations ranging from 0 to 200 µM.

2. Preparation of Cell Lysates

  • For Adherent Cells:

    • Induce apoptosis in cells using the desired treatment.

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in ice-cold Lysis Buffer Working Solution.

    • Incubate the cell suspension on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the caspase-8 activity assay.

  • For Suspension Cells:

    • Induce apoptosis as required.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer Working Solution.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for the assay.

3. Caspase-8 Activity Assay

  • Add 50-100 µL of cell lysate to each well of a 96-well microplate.

  • For negative controls, pre-incubate a separate set of lysates with a specific caspase-8 inhibitor (e.g., Ac-IETD-CHO) for 10-15 minutes at room temperature.

  • Add 50 µL of the diluted Ac-IETD-pNA substrate solution to each well.

  • The final volume in each well should be 150-200 µL.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

G Start Start Cell Culture and Treatment Cell Culture and Treatment Start->Cell Culture and Treatment Cell Lysis Cell Lysis Cell Culture and Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Setup Assay Setup Protein Quantification->Assay Setup Incubation Incubation Assay Setup->Incubation Absorbance Measurement Absorbance Measurement Incubation->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis End End Data Analysis->End

Experimental Workflow Diagram

4. Data Analysis

  • pNA Standard Curve: Plot the absorbance at 405 nm versus the concentration of the pNA standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.

  • Calculation of pNA Concentration: Use the standard curve equation to calculate the concentration of pNA produced in each sample from its absorbance value.

  • Calculation of Caspase-8 Activity: The caspase-8 activity can be expressed in terms of nmol of pNA released per hour per mg of protein. The formula for calculating the activity is:

    Activity (nmol/h/mg) = [(Concentration of pNA (µM) x Total Volume (L)) / (Incubation Time (h) x Protein Concentration (mg))] x 1000

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator caspase in the death receptor-mediated (extrinsic) pathway of apoptosis. Upon binding of ligands such as FasL or TNF-α to their respective death receptors (FasR, TNFR1), the receptors trimerize and recruit adaptor proteins like FADD. FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Active caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

G Death Ligand (FasL/TNF) Death Ligand (FasL/TNF) Death Receptor (FasR/TNFR1) Death Receptor (FasR/TNFR1) Death Ligand (FasL/TNF)->Death Receptor (FasR/TNFR1) FADD FADD Death Receptor (FasR/TNFR1)->FADD Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Active Caspase-8 Active Caspase-8 Pro-Caspase-8->Active Caspase-8 Dimerization & Autocatalysis Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Active Caspase-8->Effector Caspases (e.g., Caspase-3) Cleavage & Activation Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis

Caspase-8 Signaling Pathway

References

Application Notes and Protocols: Induction of Apoptosis and Measurement of Caspase-8 Activity using Ac-IETD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. The dysregulation of apoptosis is implicated in numerous diseases, including cancer and autoimmune disorders. Caspases, a family of cysteine proteases, are central executioners of apoptosis. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by extracellular death signals. This document provides detailed protocols for inducing apoptosis in cell culture and quantifying the subsequent caspase-8 activity using the colorimetric substrate N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA). The assay relies on the cleavage of Ac-IETD-pNA by active caspase-8, which releases the chromophore p-nitroanilide (pNA), detectable by spectrophotometry at 405 nm.

Principle of the Method

The extrinsic pathway of apoptosis is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1] This binding event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-activation.[2] Activated caspase-8 then initiates a downstream cascade by activating executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.[3]

The colorimetric assay for caspase-8 activity utilizes the synthetic tetrapeptide substrate Ac-IETD-pNA.[4][5] The IETD sequence is a preferred cleavage site for caspase-8.[6][7] When active caspase-8 is present in a cell lysate, it cleaves the substrate, releasing the yellow p-nitroanilide (pNA) molecule. The amount of pNA released is directly proportional to the caspase-8 activity and can be quantified by measuring the absorbance of light at a wavelength of 405 nm.[5][8] By comparing the absorbance from an apoptotic sample to that of a non-induced control, the fold-increase in caspase-8 activity can be determined.[7]

Extrinsic Apoptosis Signaling Pathway

Extrinsic_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Receptor Death Receptor (e.g., Fas/CD95) FADD FADD (Adaptor) Death_Receptor->FADD Recruitment DISC DISC Formation Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 Autocatalytic Activation Procaspase8 Procaspase-8 Procaspase8->DISC FADD->DISC FADD->Procaspase8 Recruitment Procaspase3 Procaspase-3 (Executioner) Active_Caspase8->Procaspase3 Cleavage & Activation Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleavage of Cellular Substrates Death_Ligand Death Ligand (e.g., FasL) Death_Ligand->Death_Receptor Binding & Trimerization Experimental_Workflow A 1. Cell Culture (e.g., Jurkat cells) B 2. Induce Apoptosis (e.g., Anti-Fas Ab) A->B C 3. Harvest Cells (Control & Treated) B->C D 4. Cell Lysis (Release Cytosolic Proteins) C->D E 5. Protein Quantification (Normalize Samples) D->E F 6. Caspase-8 Assay Setup (Lysate + Buffer + Substrate) E->F G 7. Incubation (37°C, 1-2 hours) F->G H 8. Read Absorbance (405 nm) G->H I 9. Data Analysis (Calculate Fold-Increase) H->I

References

Application Notes and Protocols for Ac-IETD-pNA Caspase-8 Assay in 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ac-IETD-pNA assay is a widely used colorimetric method for the sensitive and specific detection of caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Activation of caspase-8 is a key event following the engagement of death receptors on the cell surface, such as Fas or TNFR. This assay provides a simple and convenient tool for quantifying caspase-8 activity in cell lysates, making it invaluable for apoptosis research and the screening of potential therapeutic agents that modulate this pathway.

The principle of the assay is based on the cleavage of the synthetic tetrapeptide substrate, Ac-IETD-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide), by active caspase-8. The cleavage of the substrate releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm. The amount of pNA released is directly proportional to the enzymatic activity of caspase-8 in the sample. This assay can be readily adapted to a 96-well plate format for high-throughput analysis.

Signaling Pathway

The Ac-IETD-pNA assay directly measures the activity of caspase-8, a key player in the extrinsic apoptosis pathway. The following diagram illustrates the simplified signaling cascade leading to caspase-8 activation and subsequent apoptosis.

Caspase8_Signaling_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, pro-caspase-8) Death_Receptor->DISC Recruits Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 Promotes auto-activation Pro_Caspase8 Pro-caspase-8 (inactive) Pro_Caspase8->DISC Recruited to Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Active_Caspase8->Effector_Caspases Activates Ac_IETD_pNA Ac-IETD-pNA (Substrate) Active_Caspase8->Ac_IETD_pNA Cleaves Apoptosis Apoptosis Effector_Caspases->Apoptosis Executes pNA pNA (Yellow product, Abs @ 405nm) Ac_IETD_pNA->pNA Releases

Caption: Caspase-8 signaling pathway leading to apoptosis.

Experimental Protocols

This section provides a detailed protocol for measuring caspase-8 activity in cell lysates using the Ac-IETD-pNA assay in a 96-well plate format.

Materials and Reagents
ReagentStorage Temperature
Cell Lysis Buffer4°C
2X Reaction Buffer4°C
Ac-IETD-pNA (4 mM stock)-20°C (protect from light)
Dithiothreitol (DTT) (1 M stock)-20°C
96-well clear, flat-bottom plateRoom Temperature
Experimental Workflow Diagram

The following diagram outlines the major steps involved in the Ac-IETD-pNA assay.

Experimental_Workflow A 1. Induce Apoptosis (e.g., treat cells with stimulus) B 2. Harvest and Lyse Cells (Prepare cell lysate) A->B C 3. Determine Protein Concentration (e.g., Bradford or BCA assay) B->C D 4. Prepare Reaction Mix (Lysate, 2X Reaction Buffer, DTT) C->D E 5. Add Substrate (Ac-IETD-pNA) D->E F 6. Incubate (37°C for 1-2 hours) E->F G 7. Measure Absorbance (at 405 nm) F->G H 8. Data Analysis (Calculate fold-increase in activity) G->H

Caption: Experimental workflow for the Ac-IETD-pNA assay.

Detailed Protocol
  • Induction of Apoptosis:

    • Plate cells at the desired density in a suitable culture vessel.

    • Treat cells with the apoptosis-inducing agent of interest. An untreated cell population should be maintained as a negative control.

    • Incubate for the desired period to allow for apoptosis induction. For example, Jurkat cells can be treated with 1 µM staurosporine for 3-5 hours.

  • Preparation of Cell Lysate:

    • Harvest the cells (both treated and untreated) and pellet them by centrifugation (e.g., 600 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).

    • Incubate the cell suspension on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This lysate can be used immediately or stored at -80°C for future use.

  • Protein Concentration Determination:

    • Measure the protein concentration of each cell lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the caspase-8 activity.

  • Assay Procedure (96-well plate):

    • Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.

    • Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well to achieve a final concentration of 200 µM.

    • Optional: Include a blank control for each sample containing the cell lysate and 2X Reaction Buffer but no substrate. Also, a reagent blank containing Lysis Buffer, 2X Reaction Buffer, and substrate can be included to measure background absorbance.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the cell type and the level of caspase-8 activity.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation and Analysis

The activity of caspase-8 is determined by the amount of pNA released. The results are typically expressed as the fold-increase in caspase-8 activity in the treated samples compared to the untreated control.

Sample Data Table
SampleProtein (µg)Absorbance at 405 nm (Corrected)Fold-Increase in Caspase-8 Activity
Untreated Control1000.1501.0
Treated Sample 11000.4503.0
Treated Sample 21000.6004.0
Inhibitor Control1000.1601.1

Note: The corrected absorbance is obtained by subtracting the absorbance of the blank (lysate without substrate) from the absorbance of the corresponding sample.

Calculation of Fold-Increase

Fold-Increase = (Corrected Absorbance of Treated Sample) / (Corrected Absorbance of Untreated Control)

Troubleshooting

IssuePossible CauseSolution
Low Signal Insufficient apoptosis inductionOptimize the concentration of the inducing agent and incubation time.
Low protein concentrationIncrease the amount of cell lysate used in the assay.
Inactive DTTPrepare fresh 2X Reaction Buffer with DTT immediately before use.
Degraded substrateStore the Ac-IETD-pNA substrate protected from light at -20°C.
High Background Contamination of reagentsUse fresh, high-quality reagents.
Non-specific protease activityConsider adding a cocktail of protease inhibitors (excluding cysteine protease inhibitors) to the Lysis Buffer.
High Variability Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Inconsistent cell numbersEnsure accurate cell counting before lysis.

By following these detailed application notes and protocols, researchers can reliably and accurately measure caspase-8 activity, providing valuable insights into the mechanisms of apoptosis and the effects of various compounds on this critical cell death pathway.

Application Notes and Protocols for Calculating Caspase-8 Activity from Ac-IETD-pNA Absorbance Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of caspase-8 activity in cell lysates using the colorimetric substrate Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). The assay is based on the cleavage of the p-nitroaniline (pNA) moiety from the substrate by active caspase-8, which results in a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.[1][2][3][4]

Signaling Pathway of Caspase-8-Mediated Apoptosis

Caspase-8 is a key initiator caspase in the extrinsic pathway of apoptosis.[5][6] This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[7] This binding event leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8, leading to its dimerization and auto-activation.[5][7] Activated caspase-8 can then initiate the downstream executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.[6]

Caspase8_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., FasR, TNFR1) Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD recruits Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 recruits Active_Caspase8 Active Caspase-8 Pro_Caspase8->Active_Caspase8 dimerization & auto-activation Pro_Caspase37 Pro-Caspase-3/7 Active_Caspase8->Pro_Caspase37 activates Active_Caspase37 Active Caspase-3/7 Pro_Caspase37->Active_Caspase37 Apoptosis Apoptosis Active_Caspase37->Apoptosis Caspase8_Workflow Cell_Culture 1. Cell Culture & Apoptosis Induction Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Assay_Setup 4. Assay Setup in 96-well Plate Protein_Quant->Assay_Setup Incubation 5. Incubation at 37°C Assay_Setup->Incubation Abs_Reading 6. Absorbance Reading at 405 nm Incubation->Abs_Reading Data_Analysis 7. Data Analysis Abs_Reading->Data_Analysis

References

Application of Ac-Ile-Glu-Thr-Asp-pNA in Drug Screening for Caspase-8 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Ile-Glu-Thr-Asp-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide) is a synthetic chromogenic substrate specifically designed for the detection of caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Dysregulation of caspase-8 activity is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Therefore, the identification of molecules that can modulate caspase-8 activity is a significant focus in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the screening of potential caspase-8 inhibitors.

The assay principle is based on the enzymatic cleavage of the IETD tetrapeptide sequence by active caspase-8. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the caspase-8 activity, allowing for the quantitative assessment of enzyme inhibition by test compounds.

Key Features of Ac-IETD-pNA

  • Specificity: The IETD sequence is a preferred recognition motif for caspase-8, providing a specific means to assay its activity.[2]

  • Chromogenic Detection: The release of pNA allows for a simple and robust colorimetric readout that can be measured using a standard microplate reader.

  • High-Throughput Screening (HTS) Compatibility: The assay is readily adaptable to a 96-well or 384-well plate format, making it suitable for the screening of large compound libraries.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Ac-IETD-pNA based caspase-8 assay.

ParameterValueReference
Substrate Properties
Chemical FormulaC₂₇H₃₈N₆O₁₂
Molecular Weight638.62 g/mol
Enzyme Kinetics
Target EnzymeCaspase-8
Michaelis-Menten Constant (Km)66 µM[3]
Detection
Productp-nitroaniline (pNA)
Molar Extinction Coefficient (ε) of pNA10,500 M⁻¹cm⁻¹ at 405 nm
Detection Wavelength405 nm
InhibitorIC₅₀ (nM)Assay ConditionsReference
Z-IETD-FMK350Recombinant human caspase-8 with a fluorogenic IETD-based substrate.[4][5]
A Potent Inhibitor0.46 µMInhibition of the proapoptotic effect of TNFα, a downstream effect of caspase-8 activation, was measured in T-cells.[3]

Signaling Pathway

Caspase-8 is a key initiator caspase in the death receptor-mediated (extrinsic) pathway of apoptosis. The following diagram illustrates this signaling cascade.

Caspase8_Pathway Ligand Death Ligand (e.g., FasL, TNFα) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binding DISC DISC Formation (FADD, Procaspase-8) Receptor->DISC Recruitment Procaspase8 Procaspase-8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Autocatalytic Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Bid Bid Caspase8->Bid Cleavage Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Execution tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Translocation CytochromeC Cytochrome c Release Mitochondria->CytochromeC IntrinsicPathway Intrinsic Pathway Activation CytochromeC->IntrinsicPathway

Caption: Extrinsic Apoptosis Pathway initiated by Caspase-8.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Recombinant active human caspase-8

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • DMSO (for dissolving substrate and test compounds)

  • Test compounds (potential inhibitors)

  • Known caspase-8 inhibitor (e.g., Z-IETD-FMK) for positive control

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The following diagram outlines the general workflow for a caspase-8 inhibitor screening assay.

Screening_Workflow Start Start PrepCompounds Prepare Test Compound Dilutions Start->PrepCompounds AddCompounds Add Test Compounds and Controls PrepCompounds->AddCompounds AddEnzyme Add Caspase-8 to Microplate Wells AddEnzyme->AddCompounds Incubate1 Pre-incubate (Enzyme + Inhibitor) AddCompounds->Incubate1 AddSubstrate Add Ac-IETD-pNA Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 ReadAbsorbance Read Absorbance at 405 nm Incubate2->ReadAbsorbance Analyze Data Analysis (IC₅₀ Determination) ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for Caspase-8 Inhibitor Screening Assay.

Detailed Protocol for Caspase-8 Inhibition Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Ac-IETD-pNA in DMSO.

    • Dilute the Ac-IETD-pNA stock solution in Caspase Assay Buffer to a final working concentration of 200 µM.

    • Prepare a stock solution of recombinant active caspase-8 in Caspase Assay Buffer. The final concentration in the assay will depend on the enzyme's specific activity and should be optimized to yield a linear reaction rate for at least 60 minutes.

    • Prepare serial dilutions of test compounds and the positive control inhibitor (e.g., Z-IETD-FMK) in Caspase Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following in order:

      • 50 µL of Caspase Assay Buffer.

      • 10 µL of the test compound dilution or control (buffer for no inhibitor control, Z-IETD-FMK for positive inhibition control).

      • 20 µL of the diluted active caspase-8 solution.

    • Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the 200 µM Ac-IETD-pNA substrate solution to each well.

    • Immediately start monitoring the absorbance at 405 nm using a microplate reader in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final absorbance at 405 nm.

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100%

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
High Background Signal Autohydrolysis of the substrate.Prepare fresh substrate solution. Run a blank control with substrate and buffer only to subtract background.
Contaminating proteases in the enzyme preparation.Use a highly purified caspase-8 preparation.
Low Signal or No Activity Inactive enzyme.Ensure proper storage and handling of the caspase-8 enzyme. Use a fresh aliquot. Run a positive control with a known active enzyme.
Incorrect buffer conditions (pH, DTT concentration).Prepare fresh assay buffer and verify the pH. DTT is crucial for caspase activity and should be added fresh.
Inconsistent Results Pipetting errors.Use calibrated pipettes and ensure proper mixing in the wells.
Temperature fluctuations.Ensure consistent incubation temperature. Use a temperature-controlled plate reader.
Compound precipitation.Check the solubility of test compounds in the assay buffer. The final DMSO concentration should be optimized to maintain compound solubility without affecting the enzyme.

Conclusion

This compound is a reliable and convenient substrate for the in vitro screening of caspase-8 inhibitors. The colorimetric assay described provides a robust and high-throughput compatible method for identifying and characterizing novel modulators of caspase-8, which may have therapeutic potential in a range of human diseases. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

Measuring Granzyme B Activity: A Detailed Guide Using the Chromogenic Substrate Ac-IETD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the measurement of granzyme B activity using the chromogenic substrate Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). Granzyme B is a serine protease crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. The assay described herein offers a sensitive and quantitative method to assess granzyme B activity in various samples, including cell lysates and purified enzyme preparations. This application note includes a detailed experimental protocol, data presentation tables, and diagrams illustrating the granzyme B signaling pathway and the experimental workflow.

Introduction

Granzyme B is a key effector molecule in cell-mediated immunity, playing a pivotal role in the induction of apoptosis in target cells, such as virus-infected or tumor cells.[1][2][3] Upon release from cytotoxic granules of CTLs and NK cells, granzyme B enters the target cell and initiates a cascade of events leading to programmed cell death.[1][2][3] It can activate pro-caspases, such as pro-caspase-3 and pro-caspase-7, and cleave other cellular substrates, thereby engaging both caspase-dependent and -independent apoptotic pathways.[1][2][4]

The measurement of granzyme B activity is essential for studying immune responses, evaluating the efficacy of immunotherapies, and screening for granzyme B inhibitors. The Ac-IETD-pNA substrate is a synthetic peptide that mimics the natural cleavage site of granzyme B.[5][6][7] Cleavage of this substrate by granzyme B releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm.[5][6] The rate of pNA release is directly proportional to the granzyme B activity in the sample. It is important to note that while Ac-IETD-pNA is a substrate for granzyme B, it can also be cleaved by caspase-8.[5] For more specific measurements, the substrate Ac-IEPD-pNA can be considered.[8][9]

Principle of the Assay

The granzyme B activity assay using Ac-IETD-pNA is based on a straightforward enzymatic reaction. Granzyme B recognizes and cleaves the tetrapeptide sequence Ile-Glu-Thr-Asp (IETD). The p-nitroanilide moiety is attached to the C-terminus of this peptide. Upon cleavage, the colorless substrate is hydrolyzed to yield a yellow-colored product, pNA. The amount of pNA produced is determined by measuring its absorbance at 405 nm.

Signaling Pathway of Granzyme B-Mediated Apoptosis

Granzyme B, delivered into the target cell cytoplasm by perforin, initiates apoptosis through multiple interconnected pathways. It can directly activate executioner caspases, such as caspase-3 and caspase-7. Furthermore, granzyme B can cleave the BH3-only protein Bid to its truncated form, tBid.[1][2] tBid then translocates to the mitochondria and induces the release of cytochrome c, which in turn activates the apoptosome and caspase-9. Granzyme B can also cleave other cellular substrates, including inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[10]

GranzymeB_Pathway CTL_NK CTL / NK Cell GranzymeB_Perforin Granzyme B + Perforin CTL_NK->GranzymeB_Perforin Release TargetCell Target Cell GranzymeB Granzyme B TargetCell->GranzymeB GranzymeB_Perforin->TargetCell Entry ProCaspase3 Pro-Caspase-3 GranzymeB->ProCaspase3 Cleavage ProCaspase7 Pro-Caspase-7 GranzymeB->ProCaspase7 Cleavage Bid Bid GranzymeB->Bid Cleavage ICAD_CAD ICAD-CAD GranzymeB->ICAD_CAD Cleavage Caspase3 Caspase-3 ProCaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Caspase7 Caspase-7 ProCaspase7->Caspase7 Activation Caspase7->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Activation Apoptosome->Caspase3 Activation CAD CAD ICAD_CAD->CAD Activation DNA_Fragmentation DNA Fragmentation CAD->DNA_Fragmentation

Caption: Granzyme B signaling pathway leading to apoptosis.

Experimental Workflow

The general workflow for measuring granzyme B activity involves sample preparation, setting up the reaction, incubating, and measuring the absorbance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SamplePrep Sample Preparation (e.g., Cell Lysate) ReactionSetup Set up Reaction in 96-well Plate (Sample + Buffer + Substrate) SamplePrep->ReactionSetup ReagentPrep Reagent Preparation (Assay Buffer, Substrate) ReagentPrep->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation Absorbance Measure Absorbance at 405 nm Incubation->Absorbance Calculation Calculate Granzyme B Activity Absorbance->Calculation

Caption: Experimental workflow for the granzyme B activity assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Ac-IETD-pNA SubstrateCayman Chemical14909
Recombinant Human Granzyme BR&D Systems3536-GR
96-well Flat-Bottom PlateCorning3596
Microplate ReaderMolecular DevicesSpectraMax M5
Lysis Buffer(Prepare in-house)-
Assay Buffer(Prepare in-house)-
p-Nitroaniline (pNA) StandardSigma-AldrichN2128

Protocols

Reagent Preparation
  • Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors): Prepare a stock solution and store at 4°C. Add protease inhibitors fresh before use.

  • Assay Buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol): Prepare and store at 4°C.

  • Ac-IETD-pNA Substrate (10 mM Stock): Dissolve the substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.

  • p-Nitroaniline (pNA) Standard (1 mM Stock): Dissolve pNA in DMSO to a final concentration of 1 mM. Store at 4°C.

Sample Preparation (Cell Lysates)
  • Culture cells to the desired density and treat as required to induce granzyme B expression/release.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 x 10^6 cells in 100 µL).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Granzyme B Activity Assay
  • Prepare a pNA Standard Curve:

    • Perform serial dilutions of the 1 mM pNA stock solution in Assay Buffer to obtain standards ranging from 0 to 200 µM.

    • Add 100 µL of each standard dilution to separate wells of a 96-well plate.

  • Set up the Assay Reactions:

    • In separate wells of the 96-well plate, add 50 µL of cell lysate (containing 20-100 µg of total protein).

    • Include a positive control (recombinant granzyme B) and a negative control (lysis buffer or lysate from untreated cells).

    • Add 40 µL of Assay Buffer to each well.

    • To initiate the reaction, add 10 µL of 1 mM Ac-IETD-pNA substrate to each well (final concentration 100 µM).

    • The final reaction volume will be 100 µL.

  • Incubation and Measurement:

    • Immediately start reading the absorbance at 405 nm in a microplate reader at 37°C.

    • Take readings every 5-10 minutes for 1-2 hours (kinetic measurement). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the absorbance.

Data Analysis
  • Calculate the amount of pNA produced:

    • Plot the absorbance values of the pNA standards against their concentrations to generate a standard curve.

    • Determine the concentration of pNA in the sample wells using the standard curve.

  • Calculate Granzyme B Activity:

    • The activity is calculated from the linear portion of the kinetic curve.

    • Activity (µmol/min/mg) = (ΔAbsorbance/min) / (ε * l) * (1 / protein concentration in mg/mL) * 10^6

      • ΔAbsorbance/min is the change in absorbance per minute.

      • ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹ at 405 nm).[11]

      • l is the path length of the sample in the well (cm).

Quantitative Data Summary

ParameterValueReference
SubstrateAc-IETD-pNA[5][6][7]
Cleavage Recognition SequenceIle-Glu-Thr-Asp (IETD)[5][6]
Chromophorep-Nitroanilide (pNA)[5]
Absorbance Maximum (λmax) of pNA405 nm[11]
Molar Extinction Coefficient (ε) of pNA10,500 M⁻¹cm⁻¹[11]
Recommended Substrate Concentration100 - 200 µM-
Recommended Protein Amount per Well20 - 100 µg-

Troubleshooting

IssuePossible CauseSolution
No or low signal Inactive enzymeEnsure proper storage and handling of samples and recombinant enzyme.
Insufficient enzyme concentrationIncrease the amount of sample per well.
Incorrect assay conditionsVerify pH of the assay buffer and incubation temperature.
High background Spontaneous substrate degradationPrepare fresh substrate solution. Run a substrate-only control.
Presence of other proteasesInclude appropriate protease inhibitors in the lysis buffer.
Contaminated reagentsUse fresh, high-quality reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter incubation time.
Enzyme instabilityCheck the stability of the enzyme under assay conditions.

Conclusion

The colorimetric assay using the Ac-IETD-pNA substrate provides a reliable and convenient method for measuring granzyme B activity. This application note offers a detailed protocol and supporting information to aid researchers in accurately quantifying this important mediator of apoptosis. Careful attention to experimental details, including proper sample handling and the use of appropriate controls, is crucial for obtaining reproducible and meaningful results.

References

Troubleshooting & Optimization

Technical Support Center: Ac-Ile-Glu-Thr-Asp-pNA (IETD-pNA) Caspase-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Ac-IETD-pNA colorimetric assay to measure caspase-8 activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for the Ac-IETD-pNA caspase-8 assay?

The optimal incubation time can vary depending on the cell type, the apoptosis-inducing stimulus, and the expected level of caspase-8 activity. Generally, an incubation period of 1 to 4 hours at 37°C is recommended.[1][2] For assays with potentially low enzyme activity, the incubation time can be extended.[2] It is crucial to determine the optimal incubation time empirically for your specific experimental conditions by performing a time-course experiment.

Q2: What are the key factors that can influence the incubation time and overall assay results?

Several factors can impact the kinetics of caspase-8 activation and, consequently, the required incubation time:

  • Cell Type: Different cell lines exhibit varying sensitivities and response times to apoptotic stimuli.[3]

  • Apoptotic Inducer: The nature and concentration of the stimulus used to induce apoptosis will directly affect the timing and magnitude of caspase-8 activation.[3]

  • Cell Density: The number of cells used in the assay can influence the concentration of caspase-8 in the lysate and the overall signal strength.[3]

  • Temperature: Caspase activity is temperature-dependent. Assays are typically performed at 37°C.[1][4][5]

Q3: My signal is very low. What are some potential causes and solutions?

Low signal can be due to several reasons:

  • Insufficient Caspase-8 Activity: The apoptotic stimulus may not have been potent enough, or the cells were not harvested at the peak of caspase-8 activation. Consider performing a time-course and dose-response experiment to optimize the induction of apoptosis.[3][6]

  • Suboptimal Incubation Time: The incubation period with the IETD-pNA substrate may be too short. Try extending the incubation time.[2]

  • Incorrect Wavelength: Ensure you are reading the absorbance at 400 nm or 405 nm.[4][7]

  • Degraded Reagents: Ensure that the substrate and buffers have been stored correctly and have not expired. The IETD-pNA substrate is light-sensitive and should be protected from light.[4][8]

Q4: I am observing high background noise in my negative control wells. What can I do?

High background can be caused by:

  • Contamination: Ensure that all reagents and labware are free from contamination.

  • Non-specific Protease Activity: The cell lysate may contain other proteases that can cleave the substrate. It is important to prepare fresh cell lysates and keep them on ice.[4]

  • Cell Lysis Buffer: The lysis buffer itself might contribute to the background. Always subtract the absorbance of a blank well containing only the lysis buffer and substrate from your readings.[4]

Q5: How should I prepare my cell lysates for the assay?

Proper cell lysate preparation is critical for accurate results.

  • Induce apoptosis in your cells using your desired method. Include an uninduced control group.[4]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[4][8]

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant, which contains the cytosolic proteins, including caspases.[4]

  • Determine the protein concentration of the lysate to ensure equal protein loading in each assay well.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low signal in apoptotic samples Insufficient induction of apoptosis.Optimize the concentration of the apoptotic inducer and the treatment time. Perform a time-course experiment to determine the peak of caspase-8 activation.[3]
Suboptimal incubation time with the substrate.Extend the incubation time (e.g., up to 4 hours or even overnight if the signal is very low).[2]
Incorrect measurement wavelength.Ensure the microplate reader is set to measure absorbance at 400 nm or 405 nm.[4][7]
Degraded substrate or other reagents.Use fresh reagents and ensure the IETD-pNA substrate has been protected from light.[4][8]
High background in control wells Contamination of reagents or samples.Use sterile techniques and fresh, high-quality reagents.
Non-specific protease activity.Prepare fresh cell lysates and keep them on ice. Minimize the time between lysate preparation and the assay.
Absorbance from the cell lysate itself.Include a blank control with cell lysate and assay buffer but without the IETD-pNA substrate to measure background absorbance. Subtract this value from your sample readings.[4]
High variability between replicate wells Inaccurate pipetting.Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Incomplete cell lysis.Ensure complete cell lysis by following the recommended incubation time and conditions for the lysis buffer.
Uneven temperature across the plate.Ensure the entire plate is incubated at a uniform temperature.
Signal in induced sample is lower than control Cell death is occurring through a caspase-8 independent pathway.Consider investigating other apoptotic pathways or cell death mechanisms.
"Substrate inhibition" at very high enzyme concentrations.Dilute the cell lysate and re-run the assay.

Experimental Protocols

Standard Ac-IETD-pNA Caspase-8 Assay Protocol

This protocol provides a general guideline. You may need to optimize it for your specific experimental conditions.

  • Cell Preparation:

    • Seed cells in appropriate culture plates and treat with an apoptosis-inducing agent. Include an untreated or vehicle-treated control group.

  • Cell Lysate Preparation:

    • Harvest cells (both adherent and suspension) and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 2-5 x 10^6 cells.[4][8]

    • Incubate on ice for 10-15 minutes.[4][8]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[4][8]

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification:

    • Measure the protein concentration of each lysate using a standard method (e.g., Bradford assay).

    • Dilute the lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein per 50 µL.[4]

  • Caspase-8 Assay:

    • Add 50 µL of each cell lysate to a well of a 96-well microplate.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of 4 mM Ac-IETD-pNA substrate (final concentration 200 µM).[4]

    • Incubate the plate at 37°C for 1-4 hours, protected from light.[1][2][4]

  • Data Acquisition and Analysis:

    • Read the absorbance at 400 nm or 405 nm using a microplate reader.[4][7]

    • Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the induced samples to the uninduced control after subtracting the background readings.[4]

Quantitative Data Summary
Parameter Recommended Range/Value Reference
Cell Number per Sample 2-5 x 10^6[4][8]
Protein Concentration per Assay 50-200 µg[4]
Ac-IETD-pNA Final Concentration 200 µM[4]
Incubation Temperature 37°C[1][4][5]
Incubation Time 1-4 hours (can be extended)[1][2]
Absorbance Wavelength 400 nm or 405 nm[4][7]

Visualizations

Caspase8_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Induce_Apoptosis Induce Apoptosis in Cells Harvest_Cells Harvest & Wash Cells Induce_Apoptosis->Harvest_Cells Cell_Lysis Cell Lysis on Ice Harvest_Cells->Cell_Lysis Centrifuge Centrifuge to Pellet Debris Cell_Lysis->Centrifuge Collect_Supernatant Collect Supernatant (Lysate) Centrifuge->Collect_Supernatant Protein_Quant Protein Quantification Collect_Supernatant->Protein_Quant Load_Lysate Load Lysate into 96-well Plate Protein_Quant->Load_Lysate Add_Buffer Add 2X Reaction Buffer Load_Lysate->Add_Buffer Add_Substrate Add Ac-IETD-pNA Substrate Add_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Absorbance Read Absorbance at 400/405 nm Incubate->Read_Absorbance Calculate_Fold_Increase Calculate Fold-Increase in Activity Read_Absorbance->Calculate_Fold_Increase

Caption: Workflow for the Ac-IETD-pNA Caspase-8 Assay.

Extrinsic_Apoptosis_Pathway cluster_assay_target Assay Target Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds to Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Recruits & Activates Active_Caspase8 Active Caspase-8 Procaspase8->Active_Caspase8 Cleavage Procaspase3 Pro-caspase-3 Active_Caspase8->Procaspase3 Cleaves & Activates Ac_IETD_pNA Ac-IETD-pNA (Substrate) Active_Caspase8->Ac_IETD_pNA Cleaves Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes pNA pNA (Colored Product) Ac_IETD_pNA->pNA Releases

Caption: Extrinsic apoptosis signaling pathway and the role of Caspase-8.

References

Effect of pH and temperature on Ac-IETD-pNA assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ac-IETD-pNA assay for caspase-8 activity.

I. Frequently Asked Questions (FAQs)

Q1: What is the principle of the Ac-IETD-pNA assay?

The Ac-IETD-pNA assay is a colorimetric method to measure the activity of caspase-8. The assay utilizes a synthetic tetrapeptide substrate, Ac-IETD-pNA, which mimics the cleavage site of pro-caspase-3, a downstream target of caspase-8. In the presence of active caspase-8, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). The amount of released pNA can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-8 activity in the sample.

Q2: What is the optimal pH for the Ac-IETD-pNA assay?

The optimal pH for caspase-8 activity is typically in the neutral range, with most commercially available assay buffers having a pH of 7.2 to 7.4. The absorbance of the final product, p-nitroaniline (pNA), is stable within a pH range of 4.0 to 8.0. Deviations from the optimal pH can lead to a significant decrease in enzyme activity.

Q3: What is the optimal temperature for the Ac-IETD-pNA assay?

The standard incubation temperature for the Ac-IETD-pNA assay is 37°C. Studies have shown that caspase-8 activity can increase at slightly higher temperatures, such as 39.5°C. However, for consistency and to avoid potential enzyme instability at higher temperatures, it is recommended to maintain a constant temperature of 37°C throughout the experiment unless otherwise specified in your protocol.

Q4: How stable is the Ac-IETD-pNA substrate?

The lyophilized Ac-IETD-pNA substrate is stable for at least four years when stored at -20°C. Once reconstituted, it is recommended to use the solution promptly or store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

II. Troubleshooting Guides

Problem 1: Low or No Signal
Possible Cause Recommended Solution
Suboptimal pH of Assay Buffer Verify the pH of your assay buffer. Ensure it is within the optimal range of 7.2-7.4. The absorbance of pNA is stable between pH 4.0 and 8.0, but caspase-8 activity is highly pH-dependent. Prepare fresh buffer if necessary.
Incorrect Incubation Temperature Confirm that the incubation was carried out at 37°C. Lower temperatures will decrease the rate of the enzymatic reaction, leading to a lower signal. Ensure your incubator or water bath is accurately calibrated.
Inactive Caspase-8 Ensure that your cell lysates have been prepared correctly and stored properly to preserve enzyme activity. Repeated freeze-thaw cycles can inactivate the enzyme. Use freshly prepared lysates whenever possible. Include a positive control (e.g., cells treated with a known apoptosis inducer) to verify assay performance.
Degraded Substrate If the reconstituted Ac-IETD-pNA substrate has been stored for an extended period or subjected to multiple freeze-thaw cycles, its integrity may be compromised. Use freshly prepared or properly stored aliquots of the substrate.
Insufficient Incubation Time The standard incubation time is 1-2 hours. If you have low caspase-8 activity in your samples, you may need to extend the incubation time. However, be mindful that prolonged incubation can lead to increased background signal.
Low Protein Concentration Ensure that you are using an adequate amount of protein from your cell lysate in the assay. Protein concentration should be determined before starting the assay, and a consistent amount should be used for all samples.
Problem 2: High Background Signal
Possible Cause Recommended Solution
Contamination of Reagents Ensure all reagents and buffers are free from contamination. Use sterile, nuclease-free water for all preparations.
Non-enzymatic Hydrolysis of Substrate Although generally stable, prolonged incubation at non-optimal pH or high temperatures can lead to spontaneous hydrolysis of the Ac-IETD-pNA substrate. Include a blank control (without cell lysate) to measure the level of non-enzymatic hydrolysis.
Presence of Other Proteases Cell lysates contain a mixture of proteases. While Ac-IETD-pNA is relatively specific for caspase-8, other proteases might contribute to substrate cleavage. The inclusion of a negative control with a specific caspase-8 inhibitor can help to determine the extent of non-specific cleavage.
Extended Incubation Time Over-incubation can lead to an accumulation of non-specific signal. Optimize the incubation time for your specific experimental conditions by performing a time-course experiment.
Light Exposure The pNA chromophore can be sensitive to light. Protect the reaction plate from direct light during incubation and reading.

III. Quantitative Data Summary

Table 1: Effect of Temperature on Caspase-8 Activity

Temperature (°C)Relative Caspase-8 Activity
37.0100% (Baseline)
39.5Increased activity observed[1]

Note: This table illustrates the general trend observed. The exact percentage increase can vary depending on the specific experimental conditions.

Table 2: pH Stability of p-Nitroaniline (pNA) Absorbance

pH RangepNA Absorbance Stability
4.0 - 8.0Stable[2]

Note: While the absorbance of pNA is stable across this range, the optimal pH for caspase-8 enzymatic activity is narrower (typically pH 7.2-7.4).

IV. Experimental Protocols

Key Experiment: Ac-IETD-pNA Caspase-8 Activity Assay

This protocol provides a general workflow for measuring caspase-8 activity in cell lysates.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., TNF-α, Fas ligand)

  • Phosphate-Buffered Saline (PBS)

  • Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Protein assay reagent (e.g., BCA or Bradford)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Ac-IETD-pNA substrate (4 mM stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Induce apoptosis by treating cells with the appropriate agent and for the optimal duration. Include an untreated control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay method.

    • Normalize the protein concentration of all samples with Cell Lysis Buffer.

  • Assay Reaction:

    • In a 96-well microplate, add your cell lysate samples (e.g., 50-100 µg of protein per well).

    • Add 2x Reaction Buffer to each well.

    • Add the Ac-IETD-pNA substrate to each well to a final concentration of 200 µM.

    • Include the following controls:

      • Blank: Cell Lysis Buffer + 2x Reaction Buffer + Ac-IETD-pNA (no cell lysate).

      • Negative Control: Lysate from untreated cells + 2x Reaction Buffer + Ac-IETD-pNA.

      • Positive Control (optional): Lysate from cells treated with a known apoptosis inducer + 2x Reaction Buffer + Ac-IETD-pNA.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all sample and control readings.

    • The caspase-8 activity can be expressed as the fold-increase in absorbance compared to the negative control.

V. Visualizations

Caspase8_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_downstream Downstream Events Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Death-Inducing Signaling Complex (DISC) Death Receptor->DISC Recruits FADD & Procaspase-8 Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Promotes dimerization and auto-activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3/7 Procaspase-3/7 Active Caspase-8->Procaspase-3/7 Cleaves and activates Active Caspase-3/7 Active Caspase-3/7 Apoptosis Apoptosis Active Caspase-3/7->Apoptosis Executes

Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.

Assay_Workflow Cell Lysate Cell Lysate Reaction Mixture Reaction Mixture Cell Lysate->Reaction Mixture Ac-IETD-pNA Substrate Ac-IETD-pNA Substrate Ac-IETD-pNA Substrate->Reaction Mixture Incubation Incubate at 37°C Reaction Mixture->Incubation pNA Release p-nitroaniline (pNA) (Yellow Product) Incubation->pNA Release Cleavage by Active Caspase-8 Measurement Measure Absorbance at 405 nm pNA Release->Measurement Active Caspase-8 Active Caspase-8 Active Caspase-8->Incubation

Caption: Workflow of the Ac-IETD-pNA colorimetric assay for caspase-8 activity.

Troubleshooting_Logic Suboptimal Result Suboptimal Result Low Signal Low Signal Suboptimal Result->Low Signal High Background High Background Suboptimal Result->High Background Check pH Verify Buffer pH (7.2-7.4) Low Signal->Check pH Check Temp Confirm Incubation Temperature (37°C) Low Signal->Check Temp Check Enzyme Assess Caspase-8 Activity (Controls) Low Signal->Check Enzyme Check Substrate Verify Substrate Integrity Low Signal->Check Substrate Check Contamination Assess Reagent Contamination High Background->Check Contamination Check Incubation Time Optimize Incubation Duration High Background->Check Incubation Time Check Non-Enzymatic Hydrolysis Run Blank Control High Background->Check Non-Enzymatic Hydrolysis

Caption: Logical troubleshooting workflow for the Ac-IETD-pNA assay.

References

Technical Support Center: p-Nitroaniline Standard Curve Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing a p-nitroaniline (pNA) standard curve, a crucial step for quantifying the product of various enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is a p-nitroaniline standard curve used for?

A p-nitroaniline standard curve is a calibration curve that relates the absorbance of pNA at a specific wavelength to its concentration. In biochemical research, many enzyme assays use synthetic substrates that are conjugated to p-nitroaniline. When the enzyme cleaves the substrate, it releases the yellow-colored p-nitroaniline.[1] By measuring the absorbance of the solution and comparing it to the standard curve, researchers can determine the concentration of the released pNA, which is directly proportional to the enzyme's activity.

Q2: What is the optimal wavelength to measure p-nitroaniline absorbance?

The optimal wavelength for measuring p-nitroaniline absorbance can vary depending on the solution's composition, but it is typically in the range of 380 nm to 430 nm.[1][2][3] Common wavelengths cited in literature are 380 nm, 405 nm, 410 nm, and 430 nm.[1][2][3] It is important to note that the absorption spectrum of p-nitroaniline can shift with changes in ionic strength or the presence of additives like polyethylene glycol.[4] Therefore, it is recommended to perform a wavelength scan to determine the absorbance maximum in your specific experimental buffer.

Q3: What solvent should I use to dissolve p-nitroaniline?

p-Nitroaniline is soluble in ethanol (50 mg/ml, with heating), ether (33 mg/ml), and mineral acids like HCl. It is also soluble in Dimethyl sulfoxide (DMSO).[5] While it has limited solubility in water, a 1 mM stock solution can be prepared in water, though it may take several hours of stirring or shaking to dissolve completely.[3] For many biochemical assays, preparing a concentrated stock in DMSO and then diluting it in the assay buffer is a common practice.[5]

Q4: What is a typical concentration range for a p-nitroaniline standard curve?

A typical concentration range for a p-nitroaniline standard curve often falls between 0 µM and 200 µM.[5] For example, a series of dilutions could be prepared to yield final concentrations of 0, 10, 25, 50, 100, 150, and 200 µM in the final assay volume. The ideal range will depend on the sensitivity of your spectrophotometer and the expected amount of pNA released in your enzymatic reaction.

Experimental Protocol: Preparing a p-Nitroaniline Standard Curve

This protocol provides a detailed methodology for creating a p-nitroaniline standard curve for use in a 96-well plate colorimetric assay.

Materials:

  • p-Nitroaniline (pNA) powder

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5)[5]

  • Calibrated pipettes and sterile tips

  • Microcentrifuge tubes or a dilution plate

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a 20 mM pNA Stock Solution:

    • Carefully weigh the appropriate amount of p-nitroaniline powder. The molecular weight of p-nitroaniline is 138.12 g/mol .

    • Dissolve the powder in DMSO to a final concentration of 20 mM. Ensure it is fully dissolved. This is your primary stock solution.

    • Storage Note: This DMSO stock solution can typically be stored at -20°C for up to 6 months.[5]

  • Prepare a 200 µM pNA Working Solution:

    • Perform a 1:100 dilution of your 20 mM stock solution in your assay buffer. For example, add 10 µL of the 20 mM pNA stock to 990 µL of assay buffer. This will be your working solution for creating the standard curve.

  • Prepare Standard Curve Dilutions:

    • In a set of labeled microcentrifuge tubes or a separate dilution plate, prepare a series of dilutions from the 200 µM working solution as described in the table below. The final volume in each well of the 96-well plate will be 100 µL.

  • Plate the Standards:

    • Pipette 100 µL of each standard dilution (including the blank) into separate wells of the 96-well plate. It is recommended to run each standard in triplicate to ensure accuracy.

  • Measure Absorbance:

    • Place the 96-well plate in a microplate reader.

    • Measure the absorbance at 405 nm.

  • Plot the Standard Curve:

    • Subtract the average absorbance of the blank (0 µM pNA) from the absorbance readings of all other standards.

    • Plot the blank-corrected absorbance values (Y-axis) against the corresponding p-nitroaniline concentrations in µM (X-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Experimental Workflow Diagramdot

experimental_workflow cluster_prep Preparation cluster_dilution Dilution Series cluster_assay Assay cluster_analysis Data Analysis stock_sol Prepare 20 mM pNA Stock in DMSO work_sol Prepare 200 µM pNA Working Solution stock_sol->work_sol dilutions Create Serial Dilutions (0-200 µM) work_sol->dilutions plate Pipette 100 µL of each Standard into 96-well Plate dilutions->plate read Measure Absorbance at 405 nm plate->read plot Plot Absorbance vs. Concentration read->plot reg Perform Linear Regression (y = mx + c, R²) plot->reg

References

Technical Support Center: Ac-Ile-Glu-Thr-Asp-pNA for Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) in caspase activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Ac-IETD-pNA assay?

The Ac-IETD-pNA assay is a colorimetric method to measure the activity of caspase-8 and related proteases. The substrate, Ac-IETD-pNA, contains the tetrapeptide sequence Ile-Glu-Thr-Asp, which is recognized and cleaved by active caspase-8. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at approximately 405 nm. The amount of pNA produced is directly proportional to the caspase activity in the sample.[1][2]

Q2: Is Ac-IETD-pNA specific for caspase-8?

No, Ac-IETD-pNA is not entirely specific for caspase-8. While it is a recognized substrate for caspase-8, it can also be cleaved by other caspases, such as caspase-6 and caspase-10, as well as the non-caspase protease granzyme B.[3] This cross-reactivity is a significant potential pitfall, and it is highly recommended to use additional methods, such as Western blotting for the detection of cleaved caspase-8, to confirm the specific involvement of this enzyme.

Q3: What are the recommended storage and handling conditions for Ac-IETD-pNA?

Ac-IETD-pNA should be stored at -20°C and protected from light.[1] Before use, allow the vial to warm to room temperature to prevent condensation. For powdered forms, it is recommended to briefly centrifuge the vial to collect all the powder at the bottom before reconstituting. Once in solution, long-term storage is not recommended, and it should be used as soon as possible.[3]

Q4: What controls are essential for a reliable caspase-8 assay using Ac-IETD-pNA?

To ensure the validity of your results, the following controls are essential:

  • Negative Control (Uninduced Sample): Cells that have not been treated with the apoptosis-inducing agent. This provides a baseline of caspase activity.

  • Blank Control: A reaction mixture containing all components except the cell lysate. This helps to subtract the background absorbance from the reagents themselves.

  • Positive Control: A sample known to have high caspase-8 activity, or purified active caspase-8, to ensure that the assay is working correctly.

  • Inhibitor Control: A sample pre-incubated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) before the addition of the substrate. This confirms that the measured activity is due to caspase-8 or related proteases.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Signal 1. Spontaneous apoptosis in cell culture.- Use healthy, low-passage number cells. - Optimize cell seeding density to avoid overgrowth.
2. Contamination of reagents or samples.- Use fresh, sterile buffers and reagents. - Ensure proper aseptic techniques during sample preparation.
3. Non-specific substrate cleavage.- Include a blank control (reagents only) and subtract its value from all readings. - Confirm caspase-8 specificity with an inhibitor control.
Low or No Signal 1. Insufficient caspase-8 activation.- Optimize the concentration and incubation time of the apoptosis-inducing agent. - Ensure that the chosen cell line is responsive to the stimulus.
2. Inactive or degraded enzyme.- Prepare fresh cell lysates and keep them on ice. - Avoid repeated freeze-thaw cycles of lysates and purified enzymes.
3. Incorrect assay conditions.- Verify the pH and composition of the assay buffer. - Ensure the correct substrate concentration and incubation temperature/time are used.
4. Degraded substrate.- Store Ac-IETD-pNA properly at -20°C and protect from light. - Prepare fresh substrate solutions for each experiment.
High Well-to-Well Variability 1. Inconsistent cell numbers.- Accurately count cells before plating and lysis. - Ensure even cell distribution in multi-well plates.
2. Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent dispensing of reagents and samples.
3. Air bubbles in wells.- Be careful not to introduce air bubbles when adding reagents. - Centrifuge the plate briefly before reading if bubbles are present.

Data Presentation

Substrate Specificity and Kinetic Parameters

CaspaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
Caspase-8 66Not widely reportedNot widely reportedAc-IETD-pNA is a recognized substrate.[4]
Caspase-3 ---Can be cleaved by caspase-3, but DEVD-containing substrates are preferred.
Caspase-6 ---Known to cleave Ac-IETD-pNA.[3]
Caspase-10 ---Shows a preference for LEHD sequences but can also cleave IETD.[5]

Note: The lack of comprehensive kinetic data highlights the importance of empirical validation and the use of appropriate controls in your specific experimental system.

Experimental Protocols

Detailed Methodology for Caspase-8 Activity Assay

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA. Optimization may be required for different cell types and experimental conditions.

1. Reagent Preparation:

  • Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Just before use, add 10 mM DTT.

  • Assay Buffer (2X): 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 2 mM EDTA. Just before use, add 20 mM DTT.

  • Ac-IETD-pNA Substrate (4 mM): Reconstitute lyophilized Ac-IETD-pNA in DMSO to a stock concentration of 20 mM and dilute to 4 mM with sterile, nuclease-free water. Store aliquots at -20°C.

  • pNA Standard (optional): Prepare a series of known concentrations of p-nitroaniline in assay buffer to generate a standard curve for quantifying the amount of released pNA.

2. Sample Preparation (Cell Lysates):

  • Induce apoptosis in your target cells using the desired method. Include an uninduced control group.

  • Harvest cells (e.g., by centrifugation for suspension cells or scraping for adherent cells).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-5 x 106 cells).

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 1-2 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Lysis Buffer.

  • Include blank (Lysis Buffer only), negative control (uninduced lysate), and positive control samples. For inhibitor controls, pre-incubate the lysate with a caspase-8 inhibitor for 10-15 minutes at room temperature.

  • Add 50 µL of 2X Assay Buffer to each well.

  • Add 5 µL of 4 mM Ac-IETD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance value of the blank from all other readings.

  • The caspase-8 activity can be expressed as the fold-increase in absorbance compared to the negative control.

  • Alternatively, the specific activity can be calculated using a pNA standard curve and expressed as nmol of pNA released per minute per mg of protein.

Mandatory Visualizations

Caspase8_Signaling_Pathway Extrinsic Apoptosis Pathway Death_Ligand Death Ligand (e.g., FasL, TNFα) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding FADD FADD Death_Receptor->FADD Recruitment DISC DISC (Death-Inducing Signaling Complex) Death_Receptor->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 Activation Procaspase3 Pro-caspase-3 Active_Caspase8->Procaspase3 Cleavage Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: A diagram of the extrinsic apoptosis signaling pathway leading to the activation of caspase-8.

Caspase8_Assay_Workflow Caspase-8 Activity Assay Workflow Induce_Apoptosis 1. Induce Apoptosis in Cells Harvest_Cells 2. Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Lyse Cells and Collect Supernatant Harvest_Cells->Lyse_Cells Protein_Quantification 4. Quantify Protein Concentration Lyse_Cells->Protein_Quantification Prepare_Plate 5. Prepare 96-well Plate (Lysate, Buffers, Controls) Protein_Quantification->Prepare_Plate Add_Substrate 6. Add Ac-IETD-pNA Substrate Prepare_Plate->Add_Substrate Incubate 7. Incubate at 37°C Add_Substrate->Incubate Read_Absorbance 8. Read Absorbance at 405 nm Incubate->Read_Absorbance Analyze_Data 9. Analyze Data Read_Absorbance->Analyze_Data

Caption: A step-by-step workflow for the Ac-IETD-pNA based caspase-8 activity assay.

Logical_Relationships Troubleshooting Logic High_Background High Background Spontaneous_Apoptosis Spontaneous Apoptosis? High_Background->Spontaneous_Apoptosis Contamination Contamination? High_Background->Contamination Non_Specific_Cleavage Non-Specific Cleavage? High_Background->Non_Specific_Cleavage Check_Cell_Health Check Cell Health and Density Spontaneous_Apoptosis->Check_Cell_Health Use_Sterile_Reagents Use Fresh, Sterile Reagents Contamination->Use_Sterile_Reagents Run_Inhibitor_Control Run Inhibitor Control Non_Specific_Cleavage->Run_Inhibitor_Control

Caption: A logical diagram illustrating the troubleshooting process for high background signals.

References

Technical Support Center: Ac-IETD-pNA Caspase-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell lysis buffer for the colorimetric Ac-IETD-pNA caspase-8 activity assay.

Frequently Asked Questions (FAQs)

Q1: What is the Ac-IETD-pNA assay and what does it measure? The Ac-IETD-pNA assay is a colorimetric method used to detect the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The assay utilizes the synthetic peptide substrate Ac-IETD-pNA, which mimics the natural cleavage site of caspase-8.[1][2] When active caspase-8 cleaves this substrate, it releases the chromophore p-nitroaniline (pNA).[3][4] The amount of released pNA, which produces a yellow color, can be quantified by measuring its absorbance at 405 nm.[3][4][5] This allows for the determination of caspase-8 enzymatic activity in cell lysates.

Q2: Why is the composition of the cell lysis buffer so critical for this assay? The cell lysis buffer is crucial for several reasons:

  • Efficient Enzyme Release: The buffer must effectively disrupt the cell membrane to release cytosolic contents, including active caspase-8, without denaturing the enzyme.

  • Maintaining Enzyme Stability: The pH and ionic strength of the buffer must be optimized to preserve the native conformation and activity of caspase-8.

  • Preventing Proteolytic Degradation: Cell lysates contain numerous proteases that can degrade caspase-8 or other components. The buffer should contain protease inhibitors to prevent this.

  • Compatibility with Downstream Assay: Components of the lysis buffer must not interfere with the enzymatic reaction or the spectrophotometric reading. For example, high concentrations of certain detergents can inhibit enzyme activity.

Q3: What are the essential components of a cell lysis buffer for a caspase-8 assay? A well-optimized lysis buffer typically contains a combination of the following components, each serving a specific function.

ComponentFunctionTypical Concentration Range
Buffering Agent Maintains a stable pH (typically 7.2-7.5) to ensure optimal enzyme activity.20-100 mM
Non-ionic Detergent Permeabilizes cell membranes to release intracellular proteins.0.1% - 1.0%
Reducing Agent Maintains the cysteine residue in the caspase's active site in a reduced state, which is essential for its catalytic activity.2-10 mM
Chelating Agent Sequesters divalent metal ions that can inhibit caspase activity or promote protein degradation.1-2 mM
Protease Inhibitors Prevents the degradation of caspase-8 by other proteases present in the lysate.Varies (use a cocktail)
Sucrose/Glycerol Can act as a stabilizing agent for the enzyme.5% - 10%

Experimental Protocols

Optimized Cell Lysis Buffer Preparation (10 mL)

This protocol provides a starting point for a 1X lysis buffer. Concentrations of detergents and salts may need further optimization depending on the cell type.

ComponentStock ConcentrationVolume to AddFinal Concentration
HEPES, pH 7.41 M500 µL50 mM
CHAPS10% (w/v)100 µL0.1%
DTT1 M50 µL5 mM
EDTA0.5 M20 µL1 mM
Protease Inhibitor Cocktail100X100 µL1X
Nuclease-free H₂O-up to 10 mL-

Procedure:

  • Combine HEPES buffer and nuclease-free water in a 15 mL conical tube.

  • Add CHAPS and EDTA, mixing gently to avoid excessive frothing.

  • Just before use, add the required volumes of DTT and Protease Inhibitor Cocktail.

  • Always keep the complete lysis buffer on ice.[6]

General Ac-IETD-pNA Caspase-8 Assay Protocol
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated or vehicle-treated cell population as a negative control.

  • Cell Harvesting:

    • Suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[7]

    • Adherent cells: Scrape cells in ice-cold PBS and then pellet by centrifugation.

  • Cell Lysis:

    • Wash the cell pellet once with ice-cold PBS and discard the supernatant.[7]

    • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 µL per 1-5 x 10⁶ cells).[3]

    • Incubate on ice for 10-20 minutes with occasional vortexing.[3][6][7]

    • Centrifuge the lysate at high speed (e.g., 10,000-16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[7][8]

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay). This is critical for normalizing caspase activity.

  • Assay Setup:

    • In a 96-well plate, add 50-200 µg of protein lysate to each well, adjusting the volume with chilled lysis buffer to a final volume of 50 µL.[3]

    • Prepare a reaction mix containing 2X Reaction Buffer and DTT.[3] Add 50 µL of this mix to each well.

    • Initiate the reaction by adding 5 µL of Ac-IETD-pNA substrate (typically 4 mM stock for a 200 µM final concentration).[3]

  • Incubation & Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3][8]

    • Read the absorbance at 405 nm using a microplate reader.[4]

Visual Guides

Caspase_8_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DeathReceptor Death Receptor (e.g., Fas, TNFR1) FADD Adaptor Protein (FADD) DeathReceptor->FADD Recruitment DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathLigand->DeathReceptor Binding & Trimerization ProCasp8 Pro-caspase-8 (Inactive) FADD->ProCasp8 Recruitment & Dimerization Casp8 Active Caspase-8 ProCasp8->Casp8 Autocatalytic Cleavage Executioner Executioner Caspases (Caspase-3, -7) Casp8->Executioner Activation Apoptosis Apoptosis Executioner->Apoptosis Cleavage of Cellular Substrates

Caption: Extrinsic apoptosis pathway leading to the activation of Caspase-8.

Assay_Workflow Start Seed Cells & Culture Induce Induce Apoptosis (e.g., with TNF-α) Start->Induce Harvest Harvest Cells (Centrifugation) Induce->Harvest Lyse Lyse Cells on Ice with Optimized Buffer Harvest->Lyse Centrifuge Clarify Lysate (High-Speed Centrifugation) Lyse->Centrifuge Quantify Quantify Protein (e.g., BCA Assay) Centrifuge->Quantify Assay Set up 96-Well Plate Reaction (Lysate + Reaction Buffer + Substrate) Quantify->Assay Incubate Incubate at 37°C Assay->Incubate Read Read Absorbance (405 nm) Incubate->Read Analyze Analyze Data (Normalize to Protein Conc.) Read->Analyze

Caption: Experimental workflow for the Ac-IETD-pNA caspase-8 assay.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Caspase-8 Signal 1. Inefficient cell lysis. 2. Apoptosis was not successfully induced. 3. Insufficient protein in the assay. 4. Caspase-8 degraded after lysis. 5. DTT omitted or degraded.1. Optimize detergent type (e.g., try NP-40, Triton X-100) and concentration. Increase incubation time on ice. 2. Confirm apoptosis induction via a secondary method (e.g., Western blot for cleaved PARP). 3. Increase the amount of cell lysate per well (e.g., up to 200 µg). Ensure accurate protein quantification. 4. Ensure lysis buffer contains fresh protease inhibitors and is kept ice-cold at all times. 5. Add fresh DTT to the reaction buffer immediately before use.[3]
High Background Signal 1. Non-specific cleavage of the substrate by other proteases. 2. Chemical interference from sample components. 3. Substrate (Ac-IETD-pNA) has spontaneously degraded.1. Include a control sample treated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to measure non-specific activity. 2. Run a "lysate only" control (without substrate) to check for interfering absorbance from the sample itself. 3. Prepare fresh substrate solution. Store stock substrate solution at -20°C, protected from light and moisture.[3]
High Well-to-Well Variability 1. Inaccurate pipetting of lysate or reagents. 2. Non-uniform cell lysis or cell numbers. 3. Temperature fluctuations across the 96-well plate during incubation. 4. Bubbles in wells interfering with absorbance reading.1. Use calibrated pipettes and master mixes for reagents to ensure consistency. 2. Normalize caspase activity to protein concentration for each sample. Ensure complete resuspension of the cell pellet before lysis. 3. Use a calibrated incubator and ensure the plate is placed in the center. 4. Centrifuge the plate briefly (e.g., 300 x g for 1 minute) before reading to remove bubbles.

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References

Validation & Comparative

A Researcher's Guide to Measuring Apoptosis: Validating the Ac-IETD-pNA Assay Against Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and the life sciences, the accurate measurement of apoptosis, or programmed cell death, is critical. The Ac-IETD-pNA assay, which measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, is a widely used method. This guide provides a comprehensive comparison of the Ac-IETD-pNA assay with other common methods for detecting apoptosis: Annexin V staining, the TUNEL assay, and caspase-3/7 activity assays. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate assay for their specific needs.

The Central Role of Caspases in Apoptosis

Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two main pathways: the extrinsic and intrinsic pathways. The extrinsic pathway is triggered by external signals, such as the binding of death ligands to cell surface receptors, leading to the activation of initiator caspases, primarily caspase-8. The intrinsic pathway , on the other hand, is initiated by internal stimuli like DNA damage or cellular stress, culminating in the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the biochemical and morphological changes characteristic of apoptosis.[1][2][3][4][5]

The Ac-IETD-pNA assay specifically measures the activity of caspase-8. The substrate, Ac-IETD-pNA, is cleaved by active caspase-8, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[6][7][8] This makes the assay a direct measure of the initiation of the extrinsic apoptotic pathway.

Comparative Analysis of Apoptosis Assays

Choosing the right apoptosis assay depends on various factors, including the specific question being asked, the cell type, the timing of the measurement, and available equipment. Below is a comparative overview of the Ac-IETD-pNA assay and its main alternatives.

AssayPrincipleStage of ApoptosisAdvantagesDisadvantages
Ac-IETD-pNA Assay Colorimetric detection of pNA released by caspase-8 cleavage of the Ac-IETD-pNA substrate.[6][7][8]Early (Extrinsic Pathway Initiation)- Direct measurement of initiator caspase-8 activity.- Simple, plate-reader-based format.- Relatively inexpensive.- Specific to the extrinsic pathway.- May not detect apoptosis initiated through the intrinsic pathway.- Less sensitive than fluorescent or luminescent assays.
Annexin V Staining Detection of phosphatidylserine (PS) translocated to the outer leaflet of the plasma membrane.[9][10][11]Early to Mid- Detects an early event in both intrinsic and extrinsic pathways.- Can be combined with a viability dye (e.g., Propidium Iodide) to distinguish apoptotic from necrotic cells.[9]- Requires flow cytometry or fluorescence microscopy.- Can also stain necrotic cells if the membrane is compromised.- Binding is reversible and calcium-dependent.
TUNEL Assay Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA.[12]Late- Detects a hallmark of late-stage apoptosis.- Can be used on fixed cells and tissue sections.[12]- Can also label necrotic cells and cells with DNA damage from other sources.[12]- Sensitivity and specificity can vary depending on the protocol and cell type.[13][14][15][16]
Caspase-3/7 Assays Measurement of the activity of executioner caspases-3 and -7, often using a luminogenic or fluorogenic substrate.[17][18][19][20][21]Mid to Late- Measures the activity of key executioner caspases, representing a point of no return in apoptosis.- High sensitivity, especially with luminescent substrates.[17][19]- Amenable to high-throughput screening.[20]- Does not distinguish between intrinsic and extrinsic pathway initiation.- Timing is critical, as activity decreases in late-stage apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the procedural steps of each assay, the following diagrams are provided.

Extrinsic_Apoptosis_Pathway Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) Death Ligand (e.g., FasL)->Death Receptor (e.g., Fas) DISC Formation DISC Formation Death Receptor (e.g., Fas)->DISC Formation Active Caspase-8 Active Caspase-8 DISC Formation->Active Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Ac-IETD-pNA Ac-IETD-pNA Active Caspase-8->Ac-IETD-pNA Cleavage Executioner Caspases (3, 7) Executioner Caspases (3, 7) Active Caspase-8->Executioner Caspases (3, 7) pNA (Colorimetric Signal) pNA (Colorimetric Signal) Ac-IETD-pNA->pNA (Colorimetric Signal) Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis Apoptosis_Assay_Workflow cluster_AcIETDpNA Ac-IETD-pNA Assay cluster_AnnexinV Annexin V Staining cluster_TUNEL TUNEL Assay cluster_Caspase37 Caspase-3/7 Assay a1 Induce Apoptosis a2 Lyse Cells a1->a2 a3 Add Ac-IETD-pNA a2->a3 a4 Incubate a3->a4 a5 Read Absorbance at 405 nm a4->a5 b1 Induce Apoptosis b2 Harvest & Wash Cells b1->b2 b3 Resuspend in Binding Buffer b2->b3 b4 Add Annexin V & PI b3->b4 b5 Incubate b4->b5 b6 Analyze by Flow Cytometry b5->b6 c1 Induce Apoptosis c2 Fix & Permeabilize Cells c1->c2 c3 Add TdT & Labeled dUTPs c2->c3 c4 Incubate c3->c4 c5 Detect Label c4->c5 d1 Induce Apoptosis d2 Add Caspase-3/7 Reagent d1->d2 d3 Incubate d2->d3 d4 Read Luminescence/Fluorescence d3->d4

References

Unveiling the Cross-Reactivity of Ac-IETD-pNA with Caspase-6 and Caspase-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the chromogenic substrate Ac-IETD-pNA with caspase-6 and caspase-10, alongside the canonical caspase-8. While primarily utilized as a caspase-8 substrate, understanding its interaction with other caspases is crucial for accurate interpretation of experimental results and for the development of specific caspase inhibitors. This document summarizes available data on substrate specificity, provides detailed experimental protocols for assessing caspase activity, and visualizes the relevant signaling pathways.

Data Presentation: Substrate Specificity Overview

For instance, studies on various caspase substrates have demonstrated overlapping specificities. While DEVD is the preferred motif for caspase-3, and VEID for caspase-6, some level of cleavage of these substrates by other caspases is observed. Ac-IETD-pNA, designed based on a caspase-8 cleavage site, is also a known substrate for caspase-6 and caspase-10.[1] The efficiency of this cleavage relative to caspase-8 and other caspases is a critical parameter for researchers to consider.

The following table provides a qualitative summary of the known interactions.

CaspasePreferred Recognition MotifInteraction with Ac-IETD-pNANotes
Caspase-3 DEVDLow to negligiblePrimarily an executioner caspase with a strong preference for the DEVD sequence.
Caspase-6 VEIDModerateAn executioner caspase that can also be activated upstream. It exhibits broader substrate specificity than caspase-3.[2]
Caspase-8 IETD/LETDHighThe primary target for Ac-IETD-pNA, an initiator caspase in the extrinsic apoptosis pathway.
Caspase-10 AEVD/IETDModerateA human-specific initiator caspase that shares structural homology with caspase-8 and can also cleave IETD sequences.[3]

Experimental Protocols

To experimentally determine the cross-reactivity and specificity of Ac-IETD-pNA, a standardized colorimetric caspase activity assay can be performed.

Protocol: Colorimetric Caspase Activity Assay

Objective: To measure and compare the enzymatic activity of purified caspase-3, -6, and -10 using the chromogenic substrate Ac-IETD-pNA.

Materials:

  • Purified, active human recombinant caspase-3, caspase-6, and caspase-10.

  • Ac-IETD-pNA substrate (stock solution in DMSO).

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

  • p-Nitroaniline (pNA) for standard curve.

Procedure:

  • Preparation of Reagents:

    • Thaw purified caspase enzymes on ice. Dilute each caspase to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

    • Prepare a serial dilution of the Ac-IETD-pNA substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM).

    • Prepare a standard curve using known concentrations of pNA in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of Assay Buffer.

    • Add 20 µL of the diluted caspase enzyme to the respective wells (include a no-enzyme control).

    • Add 20 µL of the various concentrations of Ac-IETD-pNA substrate to the wells to initiate the reaction.

    • The final reaction volume in each well will be 90 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at regular time intervals (e.g., every 5-10 minutes) for 1-2 hours using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the values from the no-enzyme control wells.

    • Convert the absorbance values to the concentration of pNA released using the pNA standard curve.

    • Plot the initial reaction velocity (rate of pNA production) against the substrate concentration for each caspase.

    • Determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), by fitting the data to the Michaelis-Menten equation.

    • Calculate the catalytic efficiency (kcat/Km) for each caspase with Ac-IETD-pNA.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of caspase activation and the experimental approach to studying substrate specificity, the following diagrams are provided.

Caspase_Activation_Workflow Experimental Workflow for Assessing Caspase Substrate Specificity cluster_preparation Preparation cluster_assay Caspase Activity Assay cluster_analysis Data Analysis caspase3 Purified Caspase-3 reaction Incubate Caspases with Ac-IETD-pNA caspase3->reaction caspase6 Purified Caspase-6 caspase6->reaction caspase10 Purified Caspase-10 caspase10->reaction substrate Ac-IETD-pNA Substrate substrate->reaction measurement Measure Absorbance at 405 nm reaction->measurement kinetics Determine Kinetic Parameters (Km, kcat) measurement->kinetics comparison Compare Catalytic Efficiency (kcat/Km) kinetics->comparison

Experimental workflow for determining caspase substrate specificity.

The following diagrams illustrate the signaling pathways for caspase-6 and caspase-10, highlighting their key activators and substrates.

Caspase6_Signaling_Pathway Caspase-6 Signaling Pathway cluster_upstream Upstream Activation cluster_caspase6 cluster_downstream Downstream Substrates casp8 Caspase-8 procasp6 Pro-caspase-6 casp8->procasp6 cleavage casp3 Caspase-3 casp3->procasp6 cleavage granzymeB Granzyme B granzymeB->procasp6 cleavage casp6 Active Caspase-6 procasp6->casp6 activation laminA Lamin A/C casp6->laminA cleavage huntingtin Huntingtin (Htt) casp6->huntingtin cleavage casp8_pro Pro-caspase-8 (feedback amplification) casp6->casp8_pro cleavage

Simplified signaling pathway of Caspase-6.

Caspase-6 is an executioner caspase that can be activated by initiator caspases like caspase-8 and the executioner caspase-3.[4] It plays a role in the cleavage of key cellular proteins such as Lamin A/C and Huntingtin.[4] Interestingly, active caspase-6 can also cleave pro-caspase-8, creating a potential feedback amplification loop.

Caspase10_Signaling_Pathway Caspase-10 Signaling Pathway cluster_upstream Upstream Activation cluster_caspase10 cluster_downstream Downstream Events death_ligand Death Ligand (e.g., TRAIL) death_receptor Death Receptor (e.g., DR4/DR5) death_ligand->death_receptor binding FADD FADD death_receptor->FADD recruitment procasp10 Pro-caspase-10 FADD->procasp10 recruitment & dimerization casp10 Active Caspase-10 procasp10->casp10 auto-activation casp3_pro Pro-caspase-3 casp10->casp3_pro cleavage & activation casp7_pro Pro-caspase-7 casp10->casp7_pro cleavage & activation BID BID casp10->BID cleavage to tBID apoptosis Apoptosis casp3_pro->apoptosis casp7_pro->apoptosis BID->apoptosis

Simplified signaling pathway of Caspase-10.

Caspase-10 is an initiator caspase primarily involved in the extrinsic apoptosis pathway, similar to caspase-8.[5] Upon binding of death ligands like TRAIL to their receptors, the adaptor protein FADD recruits pro-caspase-10, leading to its dimerization and auto-activation. Active caspase-10 can then activate executioner caspases such as caspase-3 and -7, and cleave the pro-apoptotic protein BID, ultimately leading to apoptosis.[6]

References

A Head-to-Head Comparison of Ac-IETD-pNA and Ac-IETD-AFC for Caspase-8 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating apoptosis and related cellular processes, the accurate measurement of caspase-8 activity is paramount. Caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, serves as a critical biomarker and a therapeutic target. The choice of substrate for its detection can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used caspase-8 substrates: the colorimetric substrate Ac-IETD-pNA and the fluorometric substrate Ac-IETD-AFC, supported by experimental data and detailed protocols.

Executive Summary

The principal difference between Ac-IETD-pNA and Ac-IETD-AFC lies in their detection method and resulting sensitivity. Ac-IETD-AFC, a fluorometric substrate, generally offers significantly higher sensitivity compared to the colorimetric Ac-IETD-pNA, making it the preferred choice for detecting low levels of caspase-8 activity. While both substrates are based on the IETD peptide sequence recognized by caspase-8, neither is entirely specific for this enzyme and can be cleaved by other proteases. The selection between the two should be guided by the specific requirements of the experiment, including the expected enzyme concentration, sample type, and available instrumentation.

Data Presentation: Quantitative Comparison

FeatureAc-IETD-pNA (Colorimetric)Ac-IETD-AFC (Fluorometric)
Detection Principle Absorbance of released p-nitroaniline (pNA)Fluorescence of released 7-amino-4-trifluoromethylcoumarin (AFC)
Wavelength Absorbance at ~405 nm[1][2]Excitation at ~400 nm, Emission at ~505 nm[3][4]
Sensitivity Lower, typically in the micromolar range[5]Higher, can detect picomolar amounts of AFC[5]
Kinetic Parameters Km for Caspase-8: ~66 µM[6]Not consistently reported, but generally exhibits high affinity.
Specificity Not entirely specific; can be cleaved by caspase-6, caspase-10, and granzyme B[1].Not entirely specific; can be cleaved by other caspases and granzyme B.
Instrumentation Spectrophotometer or microplate readerFluorometer or fluorescence microplate reader
Cost Generally lowerGenerally higher
Common Applications High-throughput screening, endpoint assays with high enzyme concentrationsLow-level enzyme detection, kinetic studies, cell-based assays

Mandatory Visualization

Caspase-8 Signaling Pathway

Caspase8_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor Binding FADD FADD DeathReceptor->FADD Recruitment DISC DISC (Death-Inducing Signaling Complex) DeathReceptor->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 Activation Procaspase3 Pro-caspase-3 ActiveCaspase8->Procaspase3 Cleavage BID BID ActiveCaspase8->BID Cleavage ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion Translocation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome ActiveCaspase9->Procaspase3 Cleavage

Caption: Extrinsic and intrinsic apoptosis pathways initiated by caspase-8.

Experimental Workflow Comparison

Assay_Workflow cluster_colorimetric Ac-IETD-pNA (Colorimetric Assay) cluster_fluorometric Ac-IETD-AFC (Fluorometric Assay) pNA_Start Start pNA_Lysate Prepare Cell Lysate pNA_Start->pNA_Lysate pNA_Reaction Add Lysate, Buffer, and Ac-IETD-pNA pNA_Lysate->pNA_Reaction pNA_Incubate Incubate at 37°C pNA_Reaction->pNA_Incubate pNA_Read Read Absorbance at ~405 nm pNA_Incubate->pNA_Read pNA_End End pNA_Read->pNA_End AFC_Start Start AFC_Lysate Prepare Cell Lysate AFC_Start->AFC_Lysate AFC_Reaction Add Lysate, Buffer, and Ac-IETD-AFC AFC_Lysate->AFC_Reaction AFC_Incubate Incubate at 37°C AFC_Reaction->AFC_Incubate AFC_Read Read Fluorescence (Ex: ~400 nm, Em: ~505 nm) AFC_Incubate->AFC_Read AFC_End End AFC_Read->AFC_End

Caption: General experimental workflows for caspase-8 activity assays.

Experimental Protocols

Key Experiment 1: Colorimetric Caspase-8 Activity Assay using Ac-IETD-pNA

Objective: To quantify caspase-8 activity in cell lysates using a colorimetric substrate.

Materials:

  • Cells induced to undergo apoptosis and a negative control cell population.

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT).

  • Ac-IETD-pNA substrate (4 mM stock solution in DMSO).

  • Microplate reader capable of measuring absorbance at 405 nm.

  • 96-well microplate.

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in the experimental cell population.

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Add 50-100 µg of cell lysate protein per well in a 96-well plate.

    • Bring the final volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader[7].

Key Experiment 2: Fluorometric Caspase-8 Activity Assay using Ac-IETD-AFC

Objective: To quantify caspase-8 activity in cell lysates using a more sensitive fluorometric substrate.

Materials:

  • Cells induced to undergo apoptosis and a negative control cell population.

  • Cell Lysis Buffer (as above).

  • 2x Reaction Buffer (as above).

  • Ac-IETD-AFC substrate (1 mM stock solution in DMSO).

  • Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm.

  • 96-well black microplate.

Procedure:

  • Cell Lysate Preparation:

    • Follow the same procedure as for the colorimetric assay.

  • Assay Reaction:

    • Add 10-50 µg of cell lysate protein per well in a 96-well black plate.

    • Bring the final volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 1 mM Ac-IETD-AFC substrate to each well (final concentration 50 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm[3][4].

Concluding Remarks

The choice between Ac-IETD-pNA and Ac-IETD-AFC for measuring caspase-8 activity is a trade-off between sensitivity and cost. For studies requiring high sensitivity to detect subtle changes or low levels of caspase-8, the fluorometric substrate Ac-IETD-AFC is the superior option[5]. However, for high-throughput screening or experiments with robust caspase-8 activation, the more economical colorimetric substrate, Ac-IETD-pNA, may suffice. It is crucial for researchers to be aware of the potential for cross-reactivity with other proteases and to include appropriate controls in their experimental design to ensure the validity of their findings.

References

A Head-to-Head Comparison of Ac-IETD-pNA and Ac-LEHD-pNA for Caspase Specificity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate tools to dissect the intricate pathways of apoptosis is paramount. Among the key players in this programmed cell death cascade are caspases, a family of cysteine-aspartic proteases. Distinguishing the activity of specific caspases is crucial for understanding disease mechanisms and developing targeted therapeutics. This guide provides a comprehensive comparison of two widely used colorimetric substrates, Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) and Ac-Leu-Glu-His-Asp-pNA (Ac-LEHD-pNA), for the specific detection of initiator caspases, caspase-8 and caspase-9, respectively.

This comparison guide delves into the specificity, performance, and experimental considerations for each substrate, supported by available data and detailed protocols to aid in experimental design and data interpretation.

Performance Characteristics at a Glance

The choice between Ac-IETD-pNA and Ac-LEHD-pNA hinges on the specific initiator caspase being investigated. Ac-IETD-pNA is the preferred substrate for caspase-8, the primary initiator caspase in the extrinsic apoptosis pathway. Conversely, Ac-LEHD-pNA is the substrate of choice for caspase-9, the initiator caspase in the intrinsic apoptosis pathway. The following table summarizes their key performance characteristics based on available data.

FeatureThis compound (Ac-IETD-pNA)Ac-Leu-Glu-His-Asp-pNA (Ac-LEHD-pNA)
Primary Target Caspase-8Caspase-9
Peptide Sequence Ile-Glu-Thr-AspLeu-Glu-His-Asp
Kinetic Parameters For Caspase-8: Km = 66 µM[1]For Caspase-9 (with Ac-LEHD-afc): kcat/KM = (12.8 ± 1.1) x 10^4 µM⁻¹s⁻¹[2]
Known Cross-Reactivity Caspase-6, Caspase-10, Granzyme B[3][4]Caspase-4, Caspase-5[5]
Notes on Specificity While designed for caspase-8, studies have shown that caspase-8 and caspase-10 can also efficiently cleave the LEHD sequence, sometimes even preferentially over the IETD sequence.Generally considered a more specific substrate for caspase-9.

Delving into Caspase Specificity

The tetrapeptide sequences of these substrates are designed to mimic the natural cleavage sites of their respective target caspases. Ac-IETD-pNA is based on the cleavage site in the caspase-3 precursor, a downstream target of caspase-8.[6] Similarly, the LEHD sequence is recognized and cleaved by caspase-9.[7]

While these substrates are valuable tools, it is crucial to acknowledge their limitations in terms of absolute specificity. For instance, Ac-IETD-pNA has been reported to be cleaved by other caspases, including the executioner caspase-6 and the initiator caspase-10.[3][4] Furthermore, some studies suggest that both caspase-8 and caspase-10 can hydrolyze the LEHD sequence found in Ac-LEHD-pNA, indicating a degree of overlap in substrate preference. This underscores the importance of using specific inhibitors and controls in caspase activity assays to confirm the identity of the active caspase.

Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for a colorimetric caspase activity assay using either Ac-IETD-pNA or Ac-LEHD-pNA. This protocol can be adapted for use in a 96-well plate format for high-throughput analysis.

Reagents and Materials:
  • Cells or tissue lysates to be assayed

  • Ac-IETD-pNA or Ac-LEHD-pNA substrate (stock solution typically 4 mM in DMSO)[8]

  • Cell Lysis Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA)[7]

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 100 mM NaCl, 0.2% CHAPS, 20 mM EDTA, 10% Glycerol)[9]

  • Dithiothreitol (DTT) (stock solution typically 1 M)[8]

  • Microplate reader capable of measuring absorbance at 405 nm[10][11]

  • 96-well microplate

Assay Procedure:
  • Sample Preparation:

    • Induce apoptosis in your cell culture using the desired method. Include an uninduced control group.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10-15 minutes.[8]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[8]

    • Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).[9]

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[9]

    • Prepare the 2x Reaction Buffer containing DTT immediately before use (final concentration of DTT should be 10 mM).[8]

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.[8]

    • Add 5 µL of the 4 mM Ac-IETD-pNA or Ac-LEHD-pNA substrate to each well for a final concentration of 200 µM.[8][9]

    • Include control wells:

      • Blank: 50 µL of Lysis Buffer, 50 µL of 2x Reaction Buffer with DTT, and 5 µL of substrate.

      • Negative Control: Lysate from uninduced cells.

      • Inhibitor Control (optional but recommended): Pre-incubate the lysate with a specific inhibitor for caspase-8 (e.g., Z-IETD-FMK) or caspase-9 (e.g., Z-LEHD-FMK) before adding the substrate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

    • Measure the absorbance at 405 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Subtract the absorbance value of the blank from all other readings.

    • The level of caspase activity is proportional to the color intensity. The results can be expressed as the fold increase in caspase activity by comparing the readings from the induced samples to the uninduced control.

Visualizing the Pathways and Workflow

To better understand the context in which these substrates are used, the following diagrams illustrate the extrinsic and intrinsic apoptosis pathways, as well as a typical experimental workflow.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruitment & proximity-induced dimerization/activation Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cleavage & activation IETD Ac-IETD-pNA Cleavage Casp8->IETD Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The extrinsic apoptosis pathway initiated by death receptor activation, leading to the activation of caspase-8.

Intrinsic_Apoptosis_Pathway Stimuli Internal Stimuli (e.g., DNA damage) Mito Mitochondria Stimuli->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with Pro-Caspase-9 Casp9 Active Caspase-9 Apoptosome->Casp9 activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleavage & activation LEHD Ac-LEHD-pNA Cleavage Casp9->LEHD Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway triggered by internal stimuli, resulting in the activation of caspase-9.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Caspase Assay cluster_analysis Data Analysis Induction Induce Apoptosis in Cells Lysis Cell Lysis Induction->Lysis Quant Protein Quantification Lysis->Quant Reaction Set up Reaction: Lysate + Buffer + Substrate Quant->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Calculation Calculate Fold Change in Activity Measurement->Calculation

Caption: A generalized workflow for performing a colorimetric caspase activity assay.

References

A Comparative Guide to Caspase-8 Activity Assays: Sensitivity and Limit of Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is a cornerstone of apoptosis research. This guide provides a detailed comparison of the Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) colorimetric assay for caspase-8 with its fluorometric and luminescent alternatives. We present a comprehensive overview of their sensitivity, limits of detection, and experimental protocols to aid in the selection of the most appropriate assay for your research needs.

The Ac-IETD-pNA assay is a widely used method for detecting the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. The assay's principle lies in the cleavage of the p-nitroanilide (pNA) chromophore from the peptide substrate Ac-IETD by active caspase-8, resulting in a color change that can be quantified spectrophotometrically. While robust and accessible, this colorimetric method faces competition from more modern fluorometric and luminescent assays that often boast higher sensitivity.

Comparative Analysis of Caspase-8 and Caspase-3 Assays

To provide a thorough comparison, this guide evaluates three principal types of assays for both caspase-8 (utilizing the IETD peptide sequence) and the well-characterized executioner caspase, caspase-3 (using the DEVD peptide sequence). The alternatives to the colorimetric pNA-based assay are fluorometric assays, typically employing 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC), and luminescent assays.

Assay TypeTarget CaspaseSubstrateDetection MethodLimit of Detection (LOD) / SensitivityKey AdvantagesKey Disadvantages
Colorimetric Caspase-8Ac-IETD-pNAAbsorbance (405 nm)Typically in the micromolar (µM) range; can detect activity in 50-200 µg of cell lysate protein.[1]Simple, inexpensive, requires standard lab equipment.Lower sensitivity compared to other methods.
Fluorometric Caspase-8Ac-IETD-AFCFluorescence (Ex/Em ~400/505 nm)Generally more sensitive than colorimetric assays, capable of detecting lower enzyme concentrations.High sensitivity, suitable for kinetic studies.Requires a fluorescence plate reader, potential for background fluorescence.
Luminescent Caspase-8Pro-luminescent IETD substrateLuminescenceHighest sensitivity, can detect caspase activity in as few as 1,560 cells per well.[2]Exceptional sensitivity, low background, wide dynamic range.More expensive, requires a luminometer.
Colorimetric Caspase-3Ac-DEVD-pNAAbsorbance (405 nm)In the micromolar (µM) range.[3][4]Cost-effective, straightforward protocol.[3][5]Less sensitive, may not be suitable for samples with low caspase activity.
Fluorometric Caspase-3Ac-DEVD-AMCFluorescence (Ex/Em ~380/460 nm)High sensitivity, suitable for 0.5 - 2x10^5 cells/well or ~100 µg of lysate protein.[2]Greater sensitivity than colorimetric assays.[6]Potential for compound interference and background fluorescence.
Luminescent Caspase-3/7Pro-luminescent DEVD substrateLuminescenceExtremely high sensitivity, can detect caspase activity in as few as 20 apoptotic cells.[7][8]Superior sensitivity and signal-to-noise ratio.[8]Higher cost of reagents and instrumentation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the extrinsic apoptosis pathway initiated by caspase-8 and a general workflow for a caspase activity assay.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) DISC Formation DISC Formation Death Receptor (e.g., Fas)->DISC Formation FADD Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Active Caspase-8 Active Caspase-8 Procaspase-8->Active Caspase-8 Dimerization & Autocatalysis Procaspase-3/7 Procaspase-3/7 Active Caspase-8->Procaspase-3/7 Active Caspase-3/7 Active Caspase-3/7 Procaspase-3/7->Active Caspase-3/7 Apoptosis Apoptosis Active Caspase-3/7->Apoptosis Cleavage of cellular substrates

Extrinsic apoptosis pathway initiated by caspase-8.

G Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis e.g., with chemical inducer Protein Quantification Protein Quantification Cell Lysis->Protein Quantification e.g., BCA assay Assay Reaction Assay Reaction Protein Quantification->Assay Reaction Add substrate (pNA, AFC, or luminescent) Signal Detection Signal Detection Assay Reaction->Signal Detection Incubate at 37°C Data Analysis Data Analysis Signal Detection->Data Analysis Read absorbance, fluorescence, or luminescence

General experimental workflow for caspase activity assays.

Detailed Experimental Protocols

The following are generalized protocols for each assay type. Specific details may vary depending on the commercial kit used.

Ac-IETD-pNA Colorimetric Assay

This protocol is adapted from commercially available caspase-8 colorimetric assay kits.[1][9][10][11][12]

Materials:

  • Cell Lysis Buffer

  • 2x Reaction Buffer with DTT

  • Ac-IETD-pNA substrate (4 mM)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Sample Preparation:

    • Induce apoptosis in your cell culture using the desired method.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new tube on ice.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction:

    • Dilute the cell lysate to a concentration of 1-4 µg/µL in Cell Lysis Buffer.

    • Add 50 µL of the diluted lysate to a well of a 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

    • Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Detection:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-8 activity can be determined by comparing the absorbance of the apoptotic sample to an uninduced control.

Ac-IETD-AFC Fluorometric Assay

This protocol is based on commercially available caspase-8 fluorometric assay kits.[13][14][15][16]

Materials:

  • Cell Lysis Buffer

  • 2x Reaction Buffer with DTT

  • Ac-IETD-AFC substrate (1 mM)

  • Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm

  • Black 96-well microplate

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation steps as for the colorimetric assay.

  • Assay Reaction:

    • Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well of a black 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the 1 mM Ac-IETD-AFC substrate to each well.

  • Detection:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • The level of caspase-8 activity is proportional to the fluorescence signal.

Caspase-Glo® 8 Luminescent Assay

This protocol is a summary of the Promega Caspase-Glo® 8 Assay.[17][18][19]

Materials:

  • Caspase-Glo® 8 Reagent (contains proluminescent substrate, luciferase, and lysis buffer)

  • Luminometer

  • Opaque-walled 96-well microplate

Procedure:

  • Reagent Preparation:

    • Reconstitute the Caspase-Glo® 8 Substrate with the provided buffer to create the Caspase-Glo® 8 Reagent.

  • Assay Reaction:

    • Add 100 µL of cell culture medium containing cells to the wells of an opaque-walled 96-well plate.

    • Add 100 µL of the prepared Caspase-Glo® 8 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Detection:

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of active caspase-8.

Conclusion

The choice of a caspase-8 activity assay depends on the specific requirements of the experiment. The Ac-IETD-pNA colorimetric assay offers a simple and cost-effective method suitable for initial screenings and for laboratories with basic equipment. For studies demanding higher sensitivity and quantitative accuracy, fluorometric assays using substrates like Ac-IETD-AFC provide a significant advantage. For the utmost sensitivity, particularly when working with limited sample material or detecting low levels of apoptosis, luminescent assays such as the Caspase-Glo® 8 assay are the superior choice, offering a broad dynamic range and low background interference. By understanding the principles, protocols, and performance characteristics of each assay, researchers can make an informed decision to best suit their experimental goals.

References

A Comparative Guide: Correlating Ac-IETD-pNA Colorimetric Assay with Western Blot for Cleaved Caspase-8 Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring apoptosis is critical. Caspase-8 activation is a key event in the extrinsic apoptosis pathway, and its detection is a reliable indicator of programmed cell death. Two widely used methods for this purpose are the Ac-IETD-pNA colorimetric assay and Western blotting for cleaved caspase-8. This guide provides an objective comparison of these techniques, supported by experimental data, to help you choose the most appropriate method for your research needs.

Principle of the Methods

The Ac-IETD-pNA colorimetric assay is a functional assay that measures the enzymatic activity of caspase-8.[1][2][3] The substrate, Ac-IETD-pNA, is composed of a tetrapeptide sequence (IETD) recognized by caspase-8, linked to a chromophore, p-nitroaniline (pNA).[1][4][5] When active caspase-8 cleaves the substrate, pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[2][5][6] The intensity of the color is directly proportional to the caspase-8 activity in the sample.

Western blotting , on the other hand, is an immunological method that detects the presence of specific proteins. To detect caspase-8 activation, Western blotting utilizes antibodies that specifically recognize the cleaved fragments of caspase-8.[7][8] Procaspase-8, the inactive zymogen, is a single polypeptide chain of approximately 55-57 kDa.[9] Upon activation, it undergoes proteolytic cleavage to generate active subunits, typically p18 and p10.[6][10][11] Antibodies specific to these cleaved forms allow for the visualization and semi-quantification of activated caspase-8.[12]

Correlation of Results: A Quantitative Comparison

While both methods are used to assess caspase-8 activation, they measure different aspects of this process. The Ac-IETD-pNA assay measures the enzymatic activity of caspase-8, providing a quantitative readout of its catalytic function. Western blotting detects the presence of the cleaved, active form of the enzyme.

Generally, there is a good correlation between the results obtained from both assays. An increase in caspase-8 activity measured by the Ac-IETD-pNA assay is typically accompanied by the appearance of cleaved caspase-8 bands on a Western blot. However, it is important to understand that a direct 1:1 correlation may not always be observed due to several factors:

  • Sensitivity: The Ac-IETD-pNA assay can be highly sensitive and may detect low levels of caspase-8 activity that are difficult to visualize by Western blot.

  • Post-translational Modifications: Other factors besides cleavage can regulate caspase-8 activity, which would be reflected in the activity assay but not in the Western blot for cleavage.

  • Antibody Specificity: The quality and specificity of the primary antibody used in Western blotting are crucial for accurate detection of the cleaved fragments.

Below is a table summarizing representative data that illustrates the expected correlation between the two methods when studying apoptosis induction.

TreatmentCaspase-8 Activity (Fold Increase over Control)Cleaved Caspase-8 (p18 fragment) Western Blot Band Intensity (Arbitrary Units)
Control (Untreated) 1.01.0
Apoptosis Inducer (Low Dose) 2.53.2
Apoptosis Inducer (High Dose) 5.88.5
Apoptosis Inducer + Caspase-8 Inhibitor 1.21.5

This table presents hypothetical data based on typical experimental outcomes to illustrate the positive correlation between the two methods.

Visualizing the Caspase-8 Activation Pathway

The activation of caspase-8 is a critical step in the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment DISC DISC (Death-Inducing Signaling Complex) Death Receptor->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC ActiveCaspase8 Active Caspase-8 (p18/p10) DISC->ActiveCaspase8 Activation & Cleavage Procaspase3 Pro-caspase-3 ActiveCaspase8->Procaspase3 Cleavage & Activation ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution of Apoptosis

Caspase-8 Extrinsic Apoptosis Pathway

Experimental Protocols

Ac-IETD-pNA Colorimetric Assay

This protocol provides a general workflow for measuring caspase-8 activity in cell lysates.

  • Cell Lysis:

    • Induce apoptosis in your cell culture using the desired treatment. Include an untreated control group.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) and incubate on ice for 15 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with lysis buffer to have an equal volume in all wells.

    • Add the Ac-IETD-pNA substrate to a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-8 activity can be determined by comparing the absorbance readings of the treated samples to the untreated control.

G start Induce Apoptosis cell_lysis Cell Lysis & Protein Extraction start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant reaction_setup Set up Reaction in 96-well Plate (Lysate + Ac-IETD-pNA) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation read_absorbance Read Absorbance at 405 nm incubation->read_absorbance end Analyze Data read_absorbance->end

Ac-IETD-pNA Assay Workflow
Western Blot for Cleaved Caspase-8

This protocol outlines the key steps for detecting cleaved caspase-8 by Western blot.

  • Sample Preparation:

    • Prepare cell lysates as described in the Ac-IETD-pNA assay protocol.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 12-15%).

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-8 (e.g., recognizing the p18 fragment) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • The intensity of the bands corresponding to cleaved caspase-8 can be quantified using densitometry software. A loading control, such as β-actin or GAPDH, should be used to normalize the data.

G start Prepare Cell Lysates sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-cleaved caspase-8) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Image and Data Analysis detection->end

Western Blot Workflow for Cleaved Caspase-8

Conclusion

Both the Ac-IETD-pNA colorimetric assay and Western blotting are valuable techniques for studying caspase-8 activation. The Ac-IETD-pNA assay offers a quantitative measure of enzymatic activity and is well-suited for high-throughput screening. Western blotting provides a semi-quantitative confirmation of caspase-8 cleavage and allows for the visualization of the specific protein fragments. For a comprehensive and robust assessment of apoptosis, it is often recommended to use both methods in parallel to correlate caspase-8 activity with the presence of its cleaved, active form. This dual approach provides stronger evidence of apoptosis induction and a more complete understanding of the underlying cellular processes.

References

A Comparative Guide to Chromogenic Caspase Substrate Assays: Focus on Ac-IETD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of chromogenic caspase substrates, with a primary focus on Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide (Ac-IETD-pNA), a substrate for caspase-8. While direct inter-assay and intra-assay variability data for Ac-IETD-pNA is not extensively published, this document presents representative data to illustrate typical assay performance. The guide also includes a comparison with the widely used caspase-3 substrate, Ac-DEVD-pNA, to offer a broader context for assay selection and validation.

The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is recognized and cleaved by caspase-8, an initiator caspase crucial in the extrinsic pathway of apoptosis.[1][2][3][4] The substrate Ac-IETD-pNA is designed to measure the activity of this enzyme. Upon cleavage by active caspase-8, the p-nitroanilide (pNA) moiety is released, producing a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][2][3][4] This colorimetric assay provides a simple and convenient method for quantifying caspase-8 activity in cell lysates.[2][5]

Data Presentation: Inter-Assay and Intra-Assay Variability

The following tables present illustrative data on the precision of caspase activity assays using Ac-IETD-pNA (for caspase-8) and Ac-DEVD-pNA (for caspase-3). The data is intended to be representative of typical performance in a research setting. The Coefficient of Variation (%CV) is a standard measure of assay precision, with lower percentages indicating higher precision.

Table 1: Intra-Assay Variability of Caspase Activity Measurements

Intra-assay precision was determined by running ten replicates of three different concentrations of purified active caspase in a single assay.

SubstrateTarget EnzymeSample Conc. (units/mL)Mean Absorbance (405 nm)Std. Dev.%CV
Ac-IETD-pNACaspase-8Low (2.5)0.2150.0115.1
Ac-IETD-pNACaspase-8Medium (10)0.8500.0344.0
Ac-IETD-pNACaspase-8High (25)1.9850.0693.5
Ac-DEVD-pNACaspase-3Low (2.5)0.2300.0135.7
Ac-DEVD-pNACaspase-3Medium (10)0.9100.0394.3
Ac-DEVD-pNACaspase-3High (25)2.1500.0783.6

Table 2: Inter-Assay Variability of Caspase Activity Measurements

Inter-assay precision was determined by running three independent assays on three different days, using the same concentrations of purified active caspase.

SubstrateTarget EnzymeSample Conc. (units/mL)Mean Absorbance (405 nm)Std. Dev.%CV
Ac-IETD-pNACaspase-8Low (2.5)0.2210.0198.6
Ac-IETD-pNACaspase-8Medium (10)0.8650.0617.1
Ac-IETD-pNACaspase-8High (25)2.0100.1216.0
Ac-DEVD-pNACaspase-3Low (2.5)0.2380.0229.2
Ac-DEVD-pNACaspase-3Medium (10)0.9250.0768.2
Ac-DEVD-pNACaspase-3High (25)2.1800.1577.2

Experimental Protocols

A generalized protocol for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA is provided below. This protocol may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells induced to undergo apoptosis and a non-induced control population.

  • Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).[6]

  • 2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).[6]

  • Ac-IETD-pNA substrate (4 mM stock solution in DMSO).[1]

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Lysis:

    • Induce apoptosis in the experimental cell population.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[5]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is the cell lysate.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Assay Reaction:

    • Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) using the Cell Lysis Buffer.

    • Add 50 µL of cell lysate to each well of a 96-well plate.

    • Prepare a blank control well containing 50 µL of Cell Lysis Buffer instead of lysate.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well to start the reaction (final concentration 200 µM).[5]

    • Mix gently by shaking the plate.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.[1]

    • The level of caspase-8 activity is directly proportional to the color intensity.

Visualizations: Pathways and Workflows

Extrinsic Apoptosis Pathway and Substrate Cleavage

The following diagram illustrates the activation of caspase-8 in the extrinsic apoptosis pathway, leading to the cleavage of the Ac-IETD-pNA substrate.

Ligand Apoptotic Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds to DISC DISC Formation Receptor->DISC Triggers Caspase8 Active Caspase-8 DISC->Caspase8 Activates via autocatalysis Procaspase8 Pro-caspase-8 Procaspase8->DISC Recruited to Substrate Ac-IETD-pNA (Substrate) Caspase8->Substrate Cleaves Products Ac-IETD + pNA (Yellow Product) Caspase8->Products Releases Measurement Measure Absorbance at 405 nm Products->Measurement Detected via Start Start: Induce Apoptosis in Cell Culture Harvest Harvest & Lyse Cells on Ice Start->Harvest Centrifuge Centrifuge to Collect Cytosolic Extract Harvest->Centrifuge Quantify Quantify Protein Concentration Centrifuge->Quantify Setup Set up 96-Well Plate: Lysate + Reaction Buffer Quantify->Setup AddSubstrate Add Ac-IETD-pNA Substrate Setup->AddSubstrate Incubate Incubate at 37°C (1-2 hours) AddSubstrate->Incubate Read Read Absorbance at 405 nm Incubate->Read Analyze Analyze Data Read->Analyze

References

Safety Operating Guide

Proper Disposal Procedures for Ac-Ile-Glu-Thr-Asp-PNA: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Ac-Ile-Glu-Thr-Asp-PNA is paramount in a laboratory setting. This document provides essential, step-by-step guidance for the proper handling and disposal of this caspase-8 substrate, with a focus on operational safety and logistical planning.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including a lab coat, splash goggles, and nitrile gloves, should be worn at all times when handling this compound and its waste products.[3] All handling of the powdered form of the compound should be conducted in a chemical fume hood to prevent inhalation.[3]

Quantitative Data on a Key Component: p-Nitroaniline

The primary hazard associated with the disposal of this compound is the release of p-nitroaniline (pNA), a compound classified as acutely toxic.[3] The following table summarizes key quantitative safety data for p-nitroaniline.

ParameterValueReference
Molecular Weight 138.14 g/mol --INVALID-LINK--
Acute Toxicity (Oral) LD50 Rat: 750 mg/kg--INVALID-LINK--
Acute Toxicity (Dermal) LD50 Rabbit: >7,940 mg/kg--INVALID-LINK--
Acute Toxicity (Inhalation) LC50 Rat: >635 mg/m³ (4 h)--INVALID-LINK--
Aquatic Toxicity (Fish) LC50 Pimephales promelas (fathead minnow): 85.7 - 117 mg/L (96 h)[4]
Aquatic Toxicity (Daphnia) EC50 Daphnia magna (Water flea): 17 mg/L (48 h)[4]

Step-by-Step Disposal Procedures

The disposal of this compound and waste generated from its use must be handled as hazardous chemical waste.

Step 1: Segregation of Waste

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound should be collected in a dedicated, clearly labeled hazardous waste container. The container should have a liner.[3]

  • Liquid Waste: All aqueous solutions containing this compound, including stock solutions, reaction mixtures from caspase-8 assays, and contaminated buffers, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not empty these solutions down the drain.[4][5]

Step 2: Labeling of Waste Containers

All waste containers must be labeled in accordance with your institution's and local regulations for hazardous waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and "p-nitroaniline"

  • The associated hazards (e.g., "Toxic")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Hazardous waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.[5] Storage should be in a secondary containment bin to prevent spills.

Step 4: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this waste through regular trash or sewer systems.

Experimental Protocol: Caspase-8 Activity Assay

This protocol outlines a typical colorimetric assay for measuring caspase-8 activity using this compound as a substrate.

Materials:

  • This compound

  • Cell lysate containing caspase-8

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound: Dissolve the peptide in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.

  • Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:

    • 50 µL of cell lysate (containing 50-200 µg of protein)

    • 40 µL of Assay Buffer

  • Initiate the reaction: Add 10 µL of the 10 mM this compound stock solution to each well to a final concentration of 1 mM.

  • Incubate the plate: Incubate at 37°C for 1-2 hours, protected from light.

  • Measure absorbance: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitroaniline released, and thus to the caspase-8 activity.

Visualizing the Context: The Extrinsic Apoptosis Pathway

The following diagram illustrates the extrinsic apoptosis pathway, in which caspase-8 plays a crucial role as an initiator caspase.

Extrinsic_Apoptosis_Pathway cluster_receptor Cell Membrane cluster_execution Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds FADD FADD Death Receptor->FADD Recruits DISC DISC Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruits Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleaves & Activates Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Caption: The extrinsic apoptosis pathway initiated by death ligand binding and leading to the activation of caspase-8.

This comprehensive guide provides the necessary information for the safe handling and proper disposal of this compound in a research environment. By adhering to these procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.

References

Essential Safety and Operational Guide for Handling Ac-Ile-Glu-Thr-Asp-PNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Ac-Ile-Glu-Thr-Asp-PNA is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity. This compound is a colorimetric substrate for caspase-8, an enzyme involved in apoptosis.[1][2] Its handling requires adherence to standard laboratory safety practices for chemical reagents.

Summary of Key Safety and Handling Data

Proper storage and handling are critical to maintain the stability and efficacy of this compound. The following table summarizes essential quantitative information for quick reference.

ParameterValueSource
Storage Temperature -20°C to -80°C[1][3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1]
Physical State Solid[4]
Appearance White[4]
Molecular Formula C27H38N6O12[5]
Molecular Weight 638.62 g/mol [5]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following personal protective equipment is recommended to minimize exposure and ensure personal safety in the laboratory.

  • Eye and Face Protection : Chemical safety goggles or glasses with side shields that comply with government standards such as NIOSH (US) or EN 166 (EU) are mandatory to protect against splashes.[3]

  • Hand Protection : Chemically resistant, impervious gloves, such as nitrile rubber gloves, must be worn when handling the solid compound and its solutions.[3]

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[3][6]

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if there is a risk of aerosolization or if handling large quantities in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Experimental Protocol: Caspase-8 Activity Assay

This protocol outlines the use of this compound as a colorimetric substrate to measure caspase-8 activity in cell lysates. The assay relies on caspase-8 cleaving the peptide sequence, releasing p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[1][2]

Materials:

  • This compound

  • DMSO (for stock solution)

  • Assay Buffer (e.g., HEPES or similar, specific to your experimental needs)

  • Cell lysate containing caspase-8

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mM.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.[1]

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the stock solution with the assay buffer to the desired final working concentration (e.g., 0.2 mM).

    • The working solution should be prepared fresh and used immediately.[2]

  • Assay Procedure:

    • Add 10 µL of the cell lysate sample to each well of a 96-well plate.

    • Include a blank control by adding 10 µL of assay buffer instead of the sample.

    • Add 90 µL of the 0.2 mM this compound working solution to each well.

    • Immediately measure the optical density (OD) at 405 nm at time zero.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 90 minutes).

    • After incubation, measure the OD at 405 nm again to determine the change in absorbance.

  • Data Analysis:

    • Subtract the OD of the blank control from the OD of the samples.

    • The change in absorbance over time is proportional to the caspase-8 activity in the sample.

Visualized Workflows and Pathways

Diagram 1: Safe Handling and PPE Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Wear Gloves, Lab Coat, Goggles Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Decontaminate Prepare Solution->Decontaminate Dispose Waste Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for safe handling of this compound.

Diagram 2: Caspase-8 Activation Pathway

Extrinsic Signal Extrinsic Signal Death Receptor Death Receptor Extrinsic Signal->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Active Caspase-8 Active Caspase-8 Procaspase-8->Active Caspase-8 Cleavage Executioner Caspases Executioner Caspases Active Caspase-8->Executioner Caspases Activates Apoptosis Apoptosis Executioner Caspases->Apoptosis Induces

Caption: Simplified extrinsic apoptosis pathway involving Caspase-8.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water.[3]

  • Remove contaminated clothing.

  • Seek medical attention if irritation develops or persists.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4]

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the person to fresh air.[3]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms occur.

In Case of a Spill:

  • Avoid contact with the substance.[3]

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste materials, including empty containers, unused product, and contaminated items (e.g., gloves, pipette tips), should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[3] It is essential to consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.